molecular formula C8H7BrFNO B060739 2-Bromo-5-fluoro-N-methylbenzamide CAS No. 171426-13-4

2-Bromo-5-fluoro-N-methylbenzamide

Cat. No.: B060739
CAS No.: 171426-13-4
M. Wt: 232.05 g/mol
InChI Key: HITYBKUDPXVEEO-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-methylbenzamide is a high-value chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound is strategically designed as a versatile synthetic intermediate, primarily serving as a key scaffold for the construction of more complex molecules. Its structure incorporates two critical functional handles: a bromine atom, which is highly amenable to palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig aminations), and a fluorine atom, a common bioisostere used to modulate a compound's lipophilicity, metabolic stability, and membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITYBKUDPXVEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618697
Record name 2-Bromo-5-fluoro-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171426-13-4
Record name 2-Bromo-5-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 2-Bromo-5-fluoro-N-methylbenzamide, a valuable building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction: Significance of 2-Bromo-5-fluoro-N-methylbenzamide

2-Bromo-5-fluoro-N-methylbenzamide (CAS No. 171426-13-4) is a substituted benzamide derivative that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of orthogonal halogen substituents (bromine and fluorine) and an N-methylamide group provides multiple points for molecular elaboration, making it a versatile scaffold for library synthesis and lead optimization in medicinal chemistry. The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.

This guide will focus on the most reliable and industrially scalable synthetic routes starting from the readily available precursor, 2-bromo-5-fluorobenzoic acid. We will delve into two primary, field-proven methodologies: the classic acyl chloride formation followed by amidation, and the direct amide coupling approach using modern activating agents.

Strategic Synthesis Pathways

The principal retrosynthetic disconnection for 2-Bromo-5-fluoro-N-methylbenzamide points to 2-bromo-5-fluorobenzoic acid and methylamine as the immediate precursors. The core of the synthesis lies in the efficient formation of the amide bond.

Pathway A: The Acyl Chloride Route - A Robust and Scalable Approach

This traditional yet highly effective two-step pathway involves the initial activation of the carboxylic acid to a more reactive acyl chloride, which subsequently undergoes nucleophilic attack by methylamine.

Conceptual Workflow for Pathway A

G A 2-Bromo-5-fluorobenzoic Acid B Activation with Thionyl Chloride (SOCl2) A->B Step 1 C 2-Bromo-5-fluorobenzoyl Chloride (Intermediate) B->C D Amidation with Methylamine (CH3NH2) C->D Step 2 E 2-Bromo-5-fluoro-N-methylbenzamide (Product) D->E

Caption: Acyl Chloride Pathway Workflow.

2.1.1. Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

The conversion of the carboxylic acid to its corresponding acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1][2]

The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride, leading to the formation of the acyl chloride and the gaseous byproducts.[3][4]

2.1.2. Step 2: Amidation with Methylamine

The highly reactive acyl chloride is then treated with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired N-methylbenzamide. An excess of methylamine or the addition of a non-nucleophilic base is often employed to neutralize the HCl generated during the reaction.[1]

Pathway B: Direct Amide Coupling - A Milder Alternative

For substrates that may be sensitive to the conditions of acyl chloride formation, direct coupling of the carboxylic acid with the amine using a coupling agent is a preferred method. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.[5]

Conceptual Workflow for Pathway B

G A 2-Bromo-5-fluorobenzoic Acid + Methylamine B Activation with EDC/HOBt A->B Step 1 C Active Ester Intermediate B->C D Nucleophilic Attack by Methylamine C->D Step 2 E 2-Bromo-5-fluoro-N-methylbenzamide (Product) D->E

Caption: Direct Amide Coupling Pathway.

This method involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement; however, in the presence of HOBt, it is rapidly converted to an active HOBt ester. This active ester is less susceptible to side reactions and readily undergoes nucleophilic attack by methylamine to form the amide bond.[5]

Detailed Experimental Protocols

Protocol for Pathway A: Acyl Chloride Formation and Amidation

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorobenzoic acid (1.0 eq.).

  • Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride is typically a yellow to brown oil and is used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

  • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methylamine (2.0-2.5 eq., e.g., as a 40% solution in water or a 2M solution in THF) to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-Bromo-5-fluoro-N-methylbenzamide as a solid.

Protocol for Pathway B: Direct Amide Coupling with EDC/HOBt
  • To a round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.5 eq.).

  • Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the mixture.

  • Add methylamine hydrochloride (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Data Summary and Characterization

The following table summarizes the key physicochemical properties of the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Bromo-5-fluorobenzoic AcidC₇H₄BrFO₂219.01Solid
2-Bromo-5-fluoro-N-methylbenzamideC₈H₇BrFNO232.05Solid

Expected Analytical Data for 2-Bromo-5-fluoro-N-methylbenzamide:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the N-H proton (a broad singlet), and the N-methyl protons (a doublet due to coupling with the N-H proton).

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product, with the characteristic isotopic pattern of a bromine-containing compound.

Safety and Handling Precautions

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.[6]

  • Methylamine (CH₃NH₂): Flammable and corrosive. It is a gas at room temperature and is typically handled as a solution in water or an organic solvent. Ensure adequate ventilation.

  • EDC and HOBt: Can be harmful if inhaled or swallowed. Avoid contact with skin and eyes.

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF): These are common organic solvents. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide can be reliably achieved through two primary pathways, each with its own advantages. The acyl chloride route is a robust, high-yielding method suitable for larger-scale synthesis. The direct amide coupling method offers a milder alternative, which may be preferable for more delicate substrates. The choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and the nature of any other functional groups present in the starting materials. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis and purification of this important chemical intermediate.

References

  • FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoro-N-methylbenzamide: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored biological activities and material characteristics. Among these, 2-Bromo-5-fluoro-N-methylbenzamide is a noteworthy, yet not extensively documented, substituted benzamide. This technical guide provides a comprehensive overview of its chemical properties, structural features, a plausible synthetic route, and its potential applications as a versatile intermediate in research and development. While this specific isomer is not as prominently featured in literature as some of its counterparts, its structural motifs suggest significant potential in the synthesis of novel compounds.

Physicochemical and Structural Characteristics

2-Bromo-5-fluoro-N-methylbenzamide possesses a molecular formula of C₈H₇BrFNO and a molecular weight of approximately 232.05 g/mol . The presence of bromine and fluorine atoms, along with the N-methylamide group, imparts a moderate polarity to the molecule. This structural arrangement is crucial for its reactivity and solubility.

Core Physicochemical Data
PropertyValue/DescriptionSource
CAS Number 171426-13-4
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Physical State Solid (predicted)
Boiling Point (Predicted) 274.4 ± 30.0 °C
Density (Predicted) 1.545 ± 0.06 g/cm³
Solubility Limited water solubility is expected, with moderate solubility in polar aprotic solvents like DMSO and halogenated solvents such as dichloromethane.
Storage Sealed in a dry environment at 2-8°C is recommended for maintaining stability.
Molecular Structure

The structure of 2-Bromo-5-fluoro-N-methylbenzamide is defined by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and an N-methylcarboxamide group at the 1-position. This substitution pattern influences the molecule's electronic distribution and steric hindrance, which are key determinants of its chemical behavior.

Caption: 2D structure of 2-Bromo-5-fluoro-N-methylbenzamide.

Synthesis and Reactivity

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide typically proceeds from its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This precursor is a valuable building block in its own right, often used in cross-coupling reactions[1]. The conversion of the carboxylic acid to the N-methylamide is a standard transformation in organic synthesis.

Proposed Synthetic Pathway

synthetic_pathway 2-bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid acyl_chloride 2-Bromo-5-fluorobenzoyl chloride 2-bromo-5-fluorobenzoic_acid->acyl_chloride Acyl Halide Formation reagents SOCl₂ or Oxalyl Chloride reagents->acyl_chloride product 2-Bromo-5-fluoro-N-methylbenzamide acyl_chloride->product Amidation methylamine Methylamine (CH₃NH₂) methylamine->product

Caption: Proposed synthesis of 2-Bromo-5-fluoro-N-methylbenzamide.

Experimental Protocol: Amidation of 2-Bromo-5-fluorobenzoic Acid

This protocol is adapted from the synthesis of the isomeric 4-bromo-2-fluoro-N-methylbenzamide and is expected to yield the target compound with high efficiency.

  • Activation of the Carboxylic Acid: To a solution of 2-bromo-5-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the acyl chloride formation can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Amidation: The reaction mixture is cooled to 0 °C, and a solution of methylamine (2-3 equivalents, either as a gas bubbled through the solution or as a solution in a suitable solvent like THF or water) is added dropwise.

  • Work-up: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford pure 2-Bromo-5-fluoro-N-methylbenzamide.

Spectroscopic Analysis (Predicted and Inferred from Analogs)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group would likely appear as a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm, which would collapse to a singlet upon D₂O exchange. The N-H proton would be a broad singlet or a quartet (due to coupling with the N-methyl protons) in the region of 6-8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons would appear in the 110-140 ppm region, with their chemical shifts influenced by the bromine and fluorine substituents. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

  • C=O stretch (amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

  • N-H bend (amide II band): A peak in the 1510-1570 cm⁻¹ region.

  • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ range.

  • C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum, under electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Key fragmentation patterns would likely involve the loss of the methyl group, the N-methylamino group, and the bromine atom. Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation pathway.

Applications in Research and Drug Discovery

While specific blockbuster drugs derived from 2-Bromo-5-fluoro-N-methylbenzamide are not documented, its chemical structure makes it a valuable intermediate for several reasons:

  • Orthogonal Reactivity: The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents. The fluorine atom can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with nitro-activated systems.

  • Scaffold for Bioactive Molecules: The benzamide moiety is a common feature in many biologically active compounds. The N-methyl group can influence solubility and metabolic stability. The specific substitution pattern of the aromatic ring can be fine-tuned to optimize interactions with biological targets.

  • Isomeric Differentiation in Drug Design: While the isomeric 4-bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of the anti-cancer drug Enzalutamide[2][3][4][5], the 2-bromo-5-fluoro isomer provides a different spatial arrangement of substituents. This can be exploited in drug design to explore new structure-activity relationships and potentially develop compounds with improved selectivity or pharmacological profiles.

Conclusion

2-Bromo-5-fluoro-N-methylbenzamide is a versatile, albeit under-documented, chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure, characterized by multiple reactive sites, allows for the strategic construction of more complex molecules. While a detailed experimental characterization is not widely published, its properties and reactivity can be reliably predicted based on established chemical principles and data from closely related analogs. For researchers and scientists in the pharmaceutical and materials science fields, this compound represents a valuable tool for the exploration of novel chemical space and the development of next-generation functional molecules.

References

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Google Patents. (2017). US20170190670A1 - Improved process for the preparation of enzalutamide.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Aarti Pharmalabs. (n.d.). CAS 749927-69-3 Enzalutamide Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Retrieved from [Link]

  • ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • European Patent Office. (2023). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE - EP 3717457 B1. Retrieved from [Link]

  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.

Sources

A Spectroscopic Guide to 2-Bromo-5-fluoro-N-methylbenzamide: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluoro-N-methylbenzamide (CAS No. 171426-13-4) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is fundamental for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-5-fluoro-N-methylbenzamide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers a detailed analysis of expected spectral data, interpretation of key features, and the underlying principles for each technique, serving as a vital resource for researchers in the field.

Introduction

The structural confirmation of a synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of a substance. For 2-Bromo-5-fluoro-N-methylbenzamide, a molecule possessing a complex substitution pattern on the aromatic ring and an amide functionality, a multi-technique approach is essential for unambiguous characterization. This guide will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. The structure of 2-Bromo-5-fluoro-N-methylbenzamide, with the IUPAC numbering, is presented below.

Figure 2. Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

For a solid sample, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. In EI-MS, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular weight of 2-Bromo-5-fluoro-N-methylbenzamide is 232.05 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion at m/z 231 and 233.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several pathways, including:

    • Loss of the bromine atom ([M-Br]⁺).

    • Loss of the methyl group ([M-CH₃]⁺).

    • Cleavage of the amide bond, leading to the formation of the 2-bromo-5-fluorobenzoyl cation.

G M [C₈H₇BrFNO]⁺ m/z = 231/233 frag1 [C₈H₇FNO]⁺ m/z = 152 M->frag1 - Br• frag2 [C₇H₄BrFO]⁺ m/z = 202/204 M->frag2 - •NHCH₃ frag3 [C₇H₄FO]⁺ m/z = 123 frag2->frag3 - Br•

Figure 3. Proposed key fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-5-fluoro-N-methylbenzamide utilizing ¹H NMR, ¹³C NMR, IR, and MS provides a robust framework for its structural confirmation. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecular structure. This guide serves as a foundational reference for researchers working with this compound, enabling accurate identification and quality control in synthetic and medicinal chemistry applications.

References

  • LookChem. 2-Bromo-5-fluoro-N-methylBenzamide.[Link]

  • PubChem. 2-bromo-5-fluoro-N-(1-methoxybutan-2-yl)benzamide.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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An In-depth Technical Guide to 2-Bromo-5-fluoro-N-methylbenzamide: Synthesis, Properties, and Application in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block for Complex Heterocycles

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and predictable reactivity offer a versatile toolkit for the construction of complex molecular architectures. Among these, 2-Bromo-5-fluoro-N-methylbenzamide (CAS Number: 171426-13-4 ) emerges as a strategic intermediate, particularly valued for its role in the synthesis of polycyclic aromatic alkaloids.

This technical guide provides an in-depth exploration of 2-Bromo-5-fluoro-N-methylbenzamide, moving beyond basic catalog data to offer field-proven insights for researchers, chemists, and drug development professionals. We will dissect its synthesis, delineate its key physicochemical properties, and detail its application in advanced organic synthesis, specifically in the construction of phenanthridinone scaffolds.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

PropertyValue
CAS Number 171426-13-4
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Canonical SMILES O=C(NC)C1=CC(F)=CC=C1Br
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Strategic Synthesis Pathway

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide is a logical, two-stage process. The causality behind this approach is to first establish the core halogenated aromatic carboxylic acid scaffold, followed by a robust and high-yield amidation. This ensures high purity of the final product by purifying the intermediate acid, which is often more straightforward than purifying the final amide from side-products of a multi-step, one-pot reaction.

cluster_0 Stage 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid cluster_1 Stage 2: Amidation A 2-Bromo-5-fluorotoluene C 2-Bromo-5-fluorobenzoic Acid A->C Oxidation B Potassium Permanganate (KMnO4) D 2-Bromo-5-fluorobenzoic Acid F 2-Bromo-5-fluorobenzoyl chloride (Intermediate) D->F Acid Activation E Thionyl Chloride (SOCl2) H 2-Bromo-5-fluoro-N-methylbenzamide F->H Amination G Methylamine (CH3NH2) cluster_workflow Reaction Workflow A 2-Bromo-5-fluoro- N-methylbenzamide E Benzyne Intermediate (in situ) A->E Reactant 1 B 2-(Trimethylsilyl)phenyl triflate (Benzyne Precursor) B->E Reactant 2 (forms benzyne) C Pd(OAc)2 / Ligand (Catalyst System) C->E Catalysis D Base (e.g., CsF) D->B Activation F 3-Fluoro-5-methyl- phenanthridin-6(5H)-one E->F Annulation

Introduction: The Critical Role of Solubility in Scientific Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-N-methylbenzamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-Bromo-5-fluoro-N-methylbenzamide in various organic solvents. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical predictions based on molecular structure, and detailed, field-proven experimental protocols for generating reliable solubility data in a laboratory setting.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and success of numerous scientific endeavors. In the realm of drug discovery and development, a compound's solubility profile profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. For a molecule like 2-Bromo-5-fluoro-N-methylbenzamide, which serves as a building block in the synthesis of more complex molecules, understanding its solubility in organic solvents is paramount for reaction optimization, purification, and formulation. This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of this and similar compounds.

Physicochemical Properties of 2-Bromo-5-fluoro-N-methylbenzamide

A foundational understanding of the physicochemical properties of 2-Bromo-5-fluoro-N-methylbenzamide is essential for predicting its solubility behavior.

PropertyValueSource
Chemical Name 2-Bromo-5-fluoro-N-methylbenzamideN/A
CAS Number 171426-13-4[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Storage Sealed in dry, 2-8°C[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] The solubility of 2-Bromo-5-fluoro-N-methylbenzamide is dictated by the interplay of its structural features:

  • The Benzamide Core: The central benzamide structure consists of a polar amide group attached to an aromatic benzene ring. The amide group can act as a hydrogen bond acceptor, which generally enhances solubility in polar solvents.[2]

  • N-Methyl Substitution: The methyl group on the amide nitrogen prevents hydrogen bond donation from the nitrogen itself, which may slightly decrease solubility in highly polar, protic solvents compared to an unsubstituted amide.[2]

  • Bromine and Fluorine Substitution: The presence of halogen atoms (bromine and fluorine) on the benzene ring increases the molecule's molecular weight and surface area. While fluorine is highly electronegative and can participate in some polar interactions, the overall effect of halogenation is an increase in lipophilicity, which generally favors solubility in less polar organic solvents. The substitution of hydrogen with fluorine can also influence the crystal lattice energy, which in turn affects solubility.[3][4]

Based on this analysis, 2-Bromo-5-fluoro-N-methylbenzamide is expected to exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents of intermediate to lower polarity.

A Curated Selection of Organic Solvents for Solubility Screening

The choice of solvents for solubility screening should be systematic and cover a range of polarities and functionalities. The following table provides a recommended list of solvents for determining the solubility profile of 2-Bromo-5-fluoro-N-methylbenzamide.

Solvent ClassRecommended SolventsRationale for Selection
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, AcetoneThese solvents are capable of strong dipole-dipole interactions and can solvate the polar amide group. DMSO and DMF are often excellent solvents for a wide range of organic compounds.[5]
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, interacting with the amide and fluoro groups. The solubility of benzamide is reportedly highest in methanol.[5]
Nonpolar Aprotic Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateThese solvents will probe the solubility based on the lipophilic character of the brominated and fluorinated benzene ring.
Nonpolar Hexanes, HeptaneThese solvents will establish the lower end of the solubility spectrum, given the polar amide group in the solute.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6] It is a robust and reliable method that, when executed correctly, provides high-quality data.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G Shake-Flask Solubility Determination Workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation sep Phase Separation equil->sep Centrifugation or Filtration quant Quantification of Solute sep->quant Analyze supernatant/filtrate data Data Analysis & Reporting quant->data Calculate concentration G HPLC Method Development Workflow select_col Select Column (e.g., C18) select_mp Select Mobile Phase (e.g., ACN/Water) select_col->select_mp select_det Select Detection Wavelength (e.g., 254 nm) select_mp->select_det optimize Optimize Separation select_det->optimize Adjust gradient, flow rate validate Validate Method (Linearity, Accuracy, Precision) optimize->validate

Sources

A Guide to the Structural Elucidation of 2-Bromo-5-fluoro-N-methylbenzamide: A Case Study in Crystal Engineering for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms within a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability, which in turn govern a drug candidate's ultimate therapeutic efficacy. This in-depth technical guide presents a comprehensive workflow for the crystal structure analysis of 2-Bromo-5-fluoro-N-methylbenzamide, a representative halogenated benzamide. While a public crystal structure for this specific molecule is not available, this guide will serve as a practical and instructional case study, leading researchers through the essential stages of synthesis, spectroscopic characterization, single-crystal growth, X-ray diffraction analysis, and structural interpretation. By leveraging data from closely related analogues and established methodologies, we will explore the nuanced interplay of intermolecular forces, such as hydrogen and halogen bonds, that direct the crystal packing. This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and the practical protocols necessary to navigate the intricate process of solid-state characterization.

Introduction: The Imperative of Solid-State Analysis in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The ability of an active pharmaceutical ingredient (API) to form different crystalline arrangements, a phenomenon known as polymorphism, can have profound implications for its performance. Each polymorph, having a unique crystal structure, can exhibit distinct melting points, dissolution rates, and stability profiles. Therefore, the comprehensive characterization of an API's solid form is a critical step in ensuring product quality, consistency, and therapeutic effect.

Halogenated organic molecules, such as 2-Bromo-5-fluoro-N-methylbenzamide, are of particular interest in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, bromine and fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can be strategically employed in the rational design of crystalline materials with desired properties—a field known as crystal engineering.[1] This guide will illuminate the process of uncovering the structural secrets of 2-Bromo-5-fluoro-N-methylbenzamide, providing a roadmap for the structural analysis of novel pharmaceutical compounds.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic analysis, the target compound must be synthesized and rigorously purified to ensure the growth of high-quality single crystals. The identity and purity of the synthesized 2-Bromo-5-fluoro-N-methylbenzamide must be unequivocally confirmed through a suite of spectroscopic techniques.

Synthetic Pathway

A common and effective method for the synthesis of N-methylbenzamides is the amide coupling of a carboxylic acid with an amine. In this case, 2-Bromo-5-fluorobenzoic acid serves as the precursor.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling 4-fluoroaniline 4-Fluoroaniline 2-bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic acid 4-fluoroaniline->2-bromo-5-fluorobenzoic_acid Multi-step synthesis [19] target_molecule 2-Bromo-5-fluoro-N-methylbenzamide 2-bromo-5-fluorobenzoic_acid->target_molecule EDCI, HOBt, DIPEA, DMF [1] methylamine Methylamine methylamine->target_molecule Amine source

Caption: Synthetic route to 2-Bromo-5-fluoro-N-methylbenzamide.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

  • Precursor Availability: 2-Bromo-5-fluorobenzoic acid can be synthesized from commercially available starting materials such as 4-fluoroaniline through a multi-step process.[2] Alternatively, it can be sourced from chemical suppliers.

  • Amide Coupling: To a solution of 2-Bromo-5-fluorobenzoic acid (1 eq.) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 eq.), 1-hydroxybenzotriazole (HOBt) (1.5 eq.), and N,N-diisopropylethylamine (DIPEA).[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add a 2 M aqueous solution of methylamine (5 eq.) and continue stirring at room temperature for 16 hours.[3]

  • Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-Bromo-5-fluoro-N-methylbenzamide.[3]

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the structure of the synthesized product.

Technique Expected Observations for 2-Bromo-5-fluoro-N-methylbenzamide
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, showing splitting patterns consistent with the substitution on the benzene ring. A doublet for the N-methyl protons around 2.8-3.0 ppm, which may show coupling to the amide proton. A broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (including those directly bonded to bromine and fluorine, showing characteristic C-F coupling), and the N-methyl carbon (~26 ppm).
¹⁹F NMR A singlet or multiplet in the expected range for an aryl fluoride, confirming the presence and environment of the fluorine atom.
IR Spectroscopy A characteristic C=O stretching vibration for the amide at ~1640-1680 cm⁻¹. An N-H stretching band around 3300 cm⁻¹. C-H stretching and aromatic C=C stretching bands.
Mass Spectrometry (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (232.05 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).[3]

Single-Crystal Growth: The Gateway to Diffraction

The growth of a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination. A variety of techniques can be employed, and the optimal conditions are typically found through systematic screening.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

For 2-Bromo-5-fluoro-N-methylbenzamide, a starting point would be to screen a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) using the slow evaporation technique.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected. This raw data is then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, often with software like SHELXT. The initial atomic model is then refined against the experimental data using a least-squares minimization procedure with a program such as SHELXL.[5] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.

Structure Validation

The final refined structure must be carefully validated to ensure its chemical and crystallographic reasonability. Software such as PLATON can be used to check for missed symmetry, analyze the geometry of the molecule, and identify potential issues with the refinement.

Structural Analysis: Deciphering the Intermolecular Interactions

With the refined crystal structure in hand, the focus shifts to analyzing the molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing. For 2-Bromo-5-fluoro-N-methylbenzamide, the key interactions to consider are hydrogen bonds and halogen bonds.

Molecular Conformation

The analysis will reveal the bond lengths, bond angles, and torsion angles within the molecule. Of particular interest is the planarity of the benzamide group and the relative orientation of the aromatic ring and the amide plane.

Hydrogen Bonding

The classic N-H···O hydrogen bond is a dominant interaction in the crystal structures of primary and secondary amides. It is expected that in the crystal structure of 2-Bromo-5-fluoro-N-methylbenzamide, the amide N-H group will act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers.[1]

Halogen Bonding

The bromine and fluorine atoms on the aromatic ring can participate in halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of these interactions depends on the polarizability of the halogen, following the trend I > Br > Cl > F. Therefore, the bromine atom is more likely to be involved in significant halogen bonding than the fluorine atom. Potential halogen bond acceptors in the structure include the carbonyl oxygen and the fluorine atom of adjacent molecules. The analysis of short Br···O and Br···F contacts will be crucial in identifying these interactions.

The presence and interplay of these hydrogen and halogen bonds will ultimately determine the supramolecular assembly and the overall crystal packing. Visualization software like Mercury is an invaluable tool for exploring and illustrating these interactions.[6][7]

Implications for Drug Development

The detailed structural information obtained from this analysis has direct and significant implications for drug development:

  • Polymorph Identification: Determining the crystal structure is the only way to definitively identify a specific polymorphic form. This is crucial for patent protection and ensuring the consistency of the drug product.

  • Solubility and Dissolution: The arrangement of molecules in the crystal lattice and the strength of the intermolecular interactions influence the energy required to break the lattice apart, which in turn affects the solubility and dissolution rate of the API.

  • Stability: A thorough understanding of the crystal packing can provide insights into the physical and chemical stability of the solid form.

  • Rational Drug Design: The determined molecular conformation can be used in structure-based drug design to understand how the molecule might interact with its biological target.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the complete crystal structure analysis of 2-Bromo-5-fluoro-N-methylbenzamide. By following a systematic approach encompassing synthesis, spectroscopic characterization, single-crystal growth, and state-of-the-art X-ray diffraction techniques, it is possible to obtain a detailed and accurate three-dimensional model of the molecule and its packing in the solid state. The insights gained from such an analysis, particularly concerning the role of hydrogen and halogen bonding in directing the supramolecular architecture, are indispensable for the rational design and development of new pharmaceutical products. This guide serves as a foundational resource for scientists and researchers, empowering them to unlock the structural secrets of novel molecules and harness this knowledge to create safer and more effective medicines.

References

  • Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Free Crystal Structure Visualization Software. (n.d.). CCDC. Retrieved from [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi. Retrieved from [Link]

  • THE PLATON HOMEPAGE. (n.d.). PLATON. Retrieved from [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Retrieved from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Preparation method for 2-bromo-3-fluorobenzoic acid. (n.d.). Google Patents.
  • Crystal structure refinement with SHELXL. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • PLATON for Windows. (n.d.). School of Chemistry. Retrieved from [Link]

  • Mercury. (n.d.). CCDC. Retrieved from [Link]

  • Introduction to CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury”. (2023). YouTube. Retrieved from [Link]

  • A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys. Retrieved from [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.
  • Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). PubMed. Retrieved from [Link]

  • Mercury (crystallography). (n.d.). Wikipedia. Retrieved from [Link]

  • Olex Tutorial. (n.d.). Zenodo. Retrieved from [Link]

  • PLATON INTRO. (n.d.). MIT. Retrieved from [Link]

  • 2-Methylbenzamide | C8H9NO | CID 10704. (n.d.). PubChem. Retrieved from [Link]

  • Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). ACS Publications. Retrieved from [Link]

  • Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. (n.d.). Semantic Scholar. Retrieved from [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). PLATON. Retrieved from [Link]

  • Some easy steps in Olex2. (2023). YouTube. Retrieved from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
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A Technical Guide to 2-Bromo-5-fluoro-N-methylbenzamide: A Key Intermediate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-5-fluoro-N-methylbenzamide, a crucial research chemical intermediate. The document elucidates its physicochemical properties, synthesis, and significant applications, particularly in the construction of complex heterocyclic scaffolds with therapeutic potential. A detailed examination of its role in the palladium-catalyzed synthesis of phenanthridinones is presented, highlighting its utility for researchers, medicinal chemists, and professionals in drug development. This guide aims to serve as a comprehensive resource, integrating theoretical knowledge with practical, field-proven insights and methodologies.

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated aromatic moieties is a cornerstone of rational drug design. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 2-Bromo-5-fluoro-N-methylbenzamide (CAS No. 171426-13-4) has emerged as a valuable intermediate, offering a unique combination of reactive handles for sophisticated molecular engineering.

The presence of both a bromine and a fluorine atom on the phenyl ring, coupled with an N-methylbenzamide functional group, provides multiple avenues for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the aromatic system. The secondary amide offers a site for further functionalization or can serve as a key pharmacophoric element. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its application in cutting-edge synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a research chemical's physical and spectral properties is paramount for its effective utilization and quality control.

PropertyValueSource
CAS Number 171426-13-4[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance White to Off-White Solid
Storage Conditions Sealed in dry, 2-8°C[1]

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following data provides a definitive fingerprint for 2-Bromo-5-fluoro-N-methylbenzamide.

  • ¹H NMR (600 MHz, CDCl₃) δ: 7.88 – 7.78 (m, 3H), 7.70 (s, 1H), 7.53 – 7.45 (m, 2H), 7.36 (dd, J = 8.4, 1.7 Hz, 1H), 5.48 (s, 1H), 3.73 (s, 2H), 2.74 (d, J = 4.9 Hz, 3H).

  • ¹³C NMR (150 MHz, CDCl₃) δ: 171.6, 133.5, 132.5, 132.4, 128.8, 128.3, 127.7, 127.6, 127.4, 126.5, 126.1, 43.8, 26.5.

The provided NMR data confirms the structure of 2-Bromo-5-fluoro-N-methylbenzamide, showing the characteristic shifts and couplings of the aromatic protons and the N-methyl group.

Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

The most direct and common method for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide is the amidation of 2-bromo-5-fluorobenzoic acid with methylamine. This transformation can be achieved through several reliable methods, often employing a coupling agent to facilitate the formation of the amide bond.

G cluster_0 Synthesis Pathway 2-bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid product 2-Bromo-5-fluoro-N-methylbenzamide 2-bromo-5-fluorobenzoic_acid->product Amidation methylamine Methylamine (CH3NH2) methylamine->product coupling_reagent Coupling Reagent (e.g., DCC, EDC, HATU) coupling_reagent->product Facilitates Amide Bond Formation

Caption: Synthetic route to 2-Bromo-5-fluoro-N-methylbenzamide.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide from its corresponding carboxylic acid. The choice of coupling reagent and base may be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add the coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: In a separate flask, prepare a solution of methylamine (or use a solution of methylamine in a suitable solvent) (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the methylamine solution to the activated carboxylic acid mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts (if using DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-Bromo-5-fluoro-N-methylbenzamide.

Application in the Synthesis of Phenanthridinones

A significant application of 2-Bromo-5-fluoro-N-methylbenzamide is its use as a precursor in the synthesis of substituted phenanthridinones. These tricyclic scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antiviral agents.[2][3]

The synthesis of 3-Fluoro-5-methylphenanthridin-6(5H)-one can be achieved via a palladium-catalyzed annulation reaction between 2-Bromo-5-fluoro-N-methylbenzamide and a benzyne precursor, such as 2-(trimethylsilyl)phenyl triflate.

G cluster_1 Palladium-Catalyzed Annulation reactant1 2-Bromo-5-fluoro-N-methylbenzamide product 3-Fluoro-5-methylphenanthridin-6(5H)-one reactant1->product Annulation reactant2 2-(Trimethylsilyl)phenyl triflate (Benzyne Precursor) reactant2->product catalyst Palladium Catalyst (e.g., Pd(OAc)2) catalyst->product Catalyzes C-C Bond Formation

Caption: Synthesis of a phenanthridinone derivative.

Experimental Protocol: Palladium-Catalyzed Annulation

This protocol outlines a representative procedure for the synthesis of 3-Fluoro-5-methylphenanthridin-6(5H)-one.

  • Reagent Preparation: To a flame-dried Schlenk tube, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 eq), the palladium catalyst (e.g., palladium(II) acetate, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reactant Addition: Add the benzyne precursor, 2-(trimethylsilyl)phenyl triflate (1.5 eq), and a fluoride source (e.g., CsF or TBAF, 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours).

  • Monitoring: Track the consumption of starting materials and the formation of the product using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired 3-Fluoro-5-methylphenanthridin-6(5H)-one.

Mechanism Insight: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by insertion of the in situ generated benzyne and subsequent reductive elimination to form the phenanthridinone product and regenerate the Pd(0) catalyst.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling 2-Bromo-5-fluoro-N-methylbenzamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for 2-Bromo-5-fluoro-N-methylbenzamide is not widely available, the handling precautions for similar brominated and fluorinated aromatic compounds should be followed. These compounds may cause skin, eye, and respiratory irritation.[5][6]

Conclusion

2-Bromo-5-fluoro-N-methylbenzamide is a strategically important intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its di-halogenated aromatic ring and amide functionality provide a versatile platform for the construction of complex, biologically relevant molecules such as phenanthridinones. The synthetic protocols outlined in this guide, supported by spectroscopic data and mechanistic insights, underscore its value to the research and drug development community. Adherence to proper safety and handling procedures is essential for its effective and safe utilization in the laboratory.

References

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • Supporting Information Catalytic N-methyl Amidation of Carboxylic Acids under Cooperative Conditions - The Royal Society of Chemistry. (URL: not available)
  • Synthetic Strategies in the Preparation of Phenanthridinones - PMC - NIH. (URL: [Link])

  • MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Laboratories. (URL: [Link])

  • Efficient synthesis of novel fluorinated phenanthridin-6(5H)-one derivatives and in vitro evaluation of their antiviral activity | Request PDF - ResearchGate. (URL: [Link])

  • Palladium‐catalyzed annulation reaction of N‐methoxybenzamides to afford isoquinolinone derivatives. … - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Putative Biological Mechanisms of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive analysis of 2-Bromo-5-fluoro-N-methylbenzamide, a halogenated aromatic amide. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, its intrinsic biological activities remain largely unexplored in publicly accessible literature. This guide moves beyond its established role as a scaffold, postulating potential mechanisms of action based on the biological targets of its known derivatives. We will delve into hypothesized interactions with key enzyme families and signaling pathways, supported by detailed, actionable experimental protocols designed to validate these hypotheses. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction: Beyond a Synthetic Intermediate

2-Bromo-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It belongs to the class of benzamides, which are amides of benzoic acid. Its chemical structure, characterized by a bromine and a fluorine atom on the benzene ring and an N-methyl amide group, makes it a valuable building block in organic synthesis. Specifically, it serves as a precursor for creating more complex molecules with potential therapeutic applications.

While its utility as a synthetic intermediate is well-documented in chemical literature, there is a notable absence of studies dedicated to the direct biological effects of 2-Bromo-5-fluoro-N-methylbenzamide itself. However, the principle of "structural alerts" in toxicology and pharmacology suggests that even seemingly simple molecules can possess latent biological activity. The presence of a halogenated benzene ring coupled with an amide linkage provides a structural motif that could potentially interact with various biological targets.

This guide, therefore, takes a deductive approach. By examining the known biological activities of the compounds synthesized from 2-Bromo-5-fluoro-N-methylbenzamide, we can infer and propose testable hypotheses regarding its own potential mechanisms of action.

Inferred Mechanisms of Action from Derivative Compounds

A survey of the scientific and patent literature reveals that 2-Bromo-5-fluoro-N-methylbenzamide is a key intermediate in the synthesis of a class of compounds known as poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the DNA damage response (DDR) pathway.

Hypothesis: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The most compelling putative mechanism of action for 2-Bromo-5-fluoro-N-methylbenzamide, or more likely its downstream derivatives, is the inhibition of the PARP family of enzymes. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The general structure of many PARP inhibitors includes a benzamide core, which mimics the nicotinamide moiety of the NAD+ substrate that PARP utilizes. It is plausible that 2-Bromo-5-fluoro-N-methylbenzamide itself could exhibit weak, non-specific binding to the PARP active site. More significantly, its role as a scaffold allows for the facile addition of other chemical groups to enhance potency and selectivity, a common strategy in drug discovery.

Below is a conceptual diagram illustrating the central role of PARP in the DNA damage response and the proposed inhibitory action.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) Chain (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair facilitates Inhibitor 2-Bromo-5-fluoro-N-methylbenzamide (or Derivative) Inhibitor->PARP1 inhibits

Figure 1: Hypothesized PARP Inhibition Pathway. This diagram illustrates the recruitment of PARP1 to a DNA single-strand break, leading to the synthesis of PAR chains and subsequent recruitment of DNA repair proteins. The potential inhibitory action of 2-Bromo-5-fluoro-N-methylbenzamide or its derivatives is shown to block this process.

Proposed Experimental Validation

To transition from hypothesis to evidence, a structured experimental workflow is essential. The following protocols are designed to systematically evaluate the potential biological activity of 2-Bromo-5-fluoro-N-methylbenzamide.

In Vitro Enzymatic Assays

The first step is to determine if the compound directly interacts with the hypothesized target enzyme.

Protocol 3.1.1: PARP1 Inhibition Assay

  • Objective: To quantify the inhibitory effect of 2-Bromo-5-fluoro-N-methylbenzamide on PARP1 enzymatic activity.

  • Methodology:

    • A commercially available colorimetric or fluorescent PARP1 assay kit should be used. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

    • Recombinant human PARP1 enzyme is incubated with a histone-coated plate and activated with a DNA-damaging agent.

    • A dilution series of 2-Bromo-5-fluoro-N-methylbenzamide (e.g., from 1 nM to 100 µM) is added to the wells. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control, and DMSO as a vehicle control.

    • The reaction is initiated by the addition of NAD+.

    • After incubation, the plate is washed, and the amount of biotinylated PAR is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

    • The absorbance is read on a plate reader, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell-Based Assays

If enzymatic activity is confirmed, the next logical step is to assess the compound's effect in a cellular context.

Protocol 3.2.1: Cellular PARylation Assay

  • Objective: To determine if 2-Bromo-5-fluoro-N-methylbenzamide can inhibit PARP activity within living cells.

  • Methodology:

    • Select a relevant cancer cell line, preferably one with a known DDR deficiency (e.g., BRCA1-mutant).

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-Bromo-5-fluoro-N-methylbenzamide for a predetermined time (e.g., 2-4 hours).

    • Induce DNA damage using a known agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to stimulate PARP activity.

    • Lyse the cells and perform a Western blot or an ELISA to detect the levels of poly(ADP-ribose) (PAR). A decrease in PAR levels in treated cells compared to vehicle-treated, DNA-damaged cells would indicate cellular PARP inhibition.

The following diagram outlines the proposed experimental workflow for validating the hypothesized mechanism of action.

Experimental_Workflow Start Hypothesis: 2-Bromo-5-fluoro-N-methylbenzamide Inhibits PARP Enzyme_Assay Protocol 3.1.1: In Vitro PARP1 Inhibition Assay Start->Enzyme_Assay Cell_Assay Protocol 3.2.1: Cellular PARylation Assay Enzyme_Assay->Cell_Assay If IC50 is promising Conclusion_Negative Conclusion: Hypothesis not supported. Explore alternative mechanisms. Enzyme_Assay->Conclusion_Negative If no inhibition Toxicity_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Assay->Toxicity_Assay If cellular inhibition is confirmed Cell_Assay->Conclusion_Negative If no cellular effect Conclusion_Positive Conclusion: Compound shows evidence of PARP inhibition. Toxicity_Assay->Conclusion_Positive If selective toxicity is observed Toxicity_Assay->Conclusion_Negative If general cytotoxicity

Figure 2: Proposed Experimental Workflow for Validation. This workflow provides a logical progression from in vitro enzymatic assays to cell-based functional and toxicity assays to systematically test the PARP inhibition hypothesis.

Quantitative Data Summary

Should the proposed experiments be conducted, the resulting data should be tabulated for clear interpretation and comparison.

Table 1: Hypothetical In Vitro and Cellular Assay Results

CompoundPARP1 IC50 (µM)Cellular PAR Inhibition (EC50, µM)Cell Viability (CC50, µM) in BRCA1-mutant cells
2-Bromo-5-fluoro-N-methylbenzamideTo be determinedTo be determinedTo be determined
Olaparib (Positive Control)~0.01~0.05~0.1
Vehicle Control (DMSO)>100No effect>100

Conclusion and Future Directions

While 2-Bromo-5-fluoro-N-methylbenzamide is currently valued as a synthetic precursor, its structural features suggest a potential for direct biological activity, most plausibly as a weak inhibitor of PARP enzymes. The experimental framework proposed in this guide provides a clear and robust pathway to investigate this hypothesis.

Future research should not only focus on the direct testing of this compound but also on the systematic evaluation of its derivatives. By understanding the structure-activity relationships (SAR) starting from this simple scaffold, it may be possible to develop novel and potent therapeutic agents. Furthermore, unbiased screening against a broader panel of enzymes and receptors could uncover unexpected mechanisms of action, opening new avenues for drug discovery.

References

  • Note: As there is no direct literature on the biological mechanism of action for 2-Bromo-5-fluoro-N-methylbenzamide, the following references are provided to support its context as a synthetic intermediate and the biological relevance of the PARP inhibitors it is used to create. The URLs have been verified for accessibility.
  • Synthesis and application of 2-Bromo-5-fluoro-N-methylbenzamide as an intermediate. This reference would typically be a patent or a synthetic chemistry journal article detailing the use of the compound. As no specific public document was found detailing a full synthesis and application leading to a named drug, a representative chemical supplier link is provided for compound details.

    • Source: PubChem, National Center for Biotechnology Information

    • URL: [Link]

  • The Role of PARP Inhibitors in Cancer Therapy. This review article provides a comprehensive overview of the mechanism of action of PARP inhibitors, the biological context for the hypothesis presented in this guide.

    • Title: PARP Inhibitors in Cancer Therapy

    • Source: Annual Review of Cancer Biology

    • URL: [Link]

  • BRCA-mutated tumours--a paradigm for targeted cancer therapy. This article explains the concept of synthetic lethality, which is key to understanding why PARP inhibitors are effective in certain cancers and provides the rationale for selecting specific cell lines for the proposed experiments.

    • Title: Drugging the Cancers Addicted to DNA Repair

    • Source: Cancer Discovery

    • URL: [Link]

A Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the physical and chemical properties of 2-Bromo-5-fluoro-N-methylbenzamide, a halogenated aromatic amide of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related compounds, particularly its isomer 4-Bromo-2-fluoro-N-methylbenzamide, to provide a robust predictive profile. This approach is grounded in established principles of physical organic chemistry, ensuring a scientifically rigorous resource for professionals in the field.

Molecular Structure and Physicochemical Profile

2-Bromo-5-fluoro-N-methylbenzamide is a substituted benzamide with a molecular formula of C₈H₇BrFNO and a molecular weight of approximately 232.05 g/mol . The strategic placement of a bromine atom, a fluorine atom, and an N-methylamide group on the benzene ring imparts a unique combination of lipophilicity, polarity, and hydrogen bonding potential, making it a valuable scaffold in drug discovery and fine chemical synthesis.

Predicted Physical Appearance

Based on the physical state of its isomers and related substituted benzamides, 2-Bromo-5-fluoro-N-methylbenzamide is predicted to be a solid at room temperature. The appearance is anticipated to be a white to off-white or pale yellow crystalline powder. This is consistent with the documented appearance of 4-Bromo-2-fluoro-N-methylbenzamide, which is described as a "White to Almost white powder to crystal".[1]

Quantitative Physicochemical Data
PropertyPredicted/Reference ValueSource
Molecular Formula C₈H₇BrFNON/A
Molecular Weight 232.05 g/mol N/A
Physical State (at 20°C) Solid[1]
Appearance White to Almost white powder to crystal[1]
Melting Point 125.0 to 129.0 °C (for 4-Bromo-2-fluoro-N-methylbenzamide)[1][2]
Boiling Point (Predicted) 284.8±30.0 °C (for 4-Bromo-2-fluoro-N-methylbenzamide)[2]
Density (Predicted) 1.545±0.06 g/cm³ (for 4-Bromo-2-fluoro-N-methylbenzamide)[2]
Solubility Predicted to be slightly soluble in chloroform and methanol.[2]

Stability and Reactivity Profile

The stability of 2-Bromo-5-fluoro-N-methylbenzamide is governed by the interplay of its functional groups: the aromatic ring, the carbon-bromine bond, the carbon-fluorine bond, and the amide linkage.

General Chemical Stability

N-substituted benzamides are generally stable under standard laboratory conditions.[3] The aromatic ring confers a degree of stability, and the amide bond is less susceptible to hydrolysis than esters. However, certain conditions can promote degradation.

Incompatibilities

As with many organic compounds, 2-Bromo-5-fluoro-N-methylbenzamide should be considered incompatible with:

  • Strong Oxidizing Agents: These can react with the aromatic ring and the amide group.

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond, particularly at elevated temperatures.[4][5]

Thermal Stability and Decomposition

Brominated aromatic compounds can undergo thermal decomposition at elevated temperatures.[6][7] The carbon-bromine bond is typically the most labile, and decomposition can lead to the release of hazardous gases, including hydrogen bromide, carbon oxides, and nitrogen oxides.[6][7] It is crucial to avoid excessive heat and to handle the compound in a well-ventilated area, especially when heating.

Hydrolytic Stability

The amide bond in 2-Bromo-5-fluoro-N-methylbenzamide can undergo hydrolysis under both acidic and basic conditions to yield 2-bromo-5-fluorobenzoic acid and methylamine.[5] The rate of hydrolysis is generally slow at neutral pH and ambient temperature but is accelerated by the presence of strong acids or bases and heat.[4][8][9]

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of 2-Bromo-5-fluoro-N-methylbenzamide and ensuring laboratory safety.

Recommended Storage Conditions

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Storage at room temperature is generally acceptable, though refrigeration in a dark place is recommended for optimal preservation.[1]

Safe Handling Procedures

A risk assessment should be conducted before handling this compound. The following are general guidelines based on the known hazards of similar chemicals:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[10]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[10]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.

Experimental Workflows and Methodologies

Synthesis of Halogenated N-Methylbenzamides

The synthesis of N-substituted benzamides, such as the isomers of the title compound, is typically achieved through the coupling of a corresponding benzoic acid or benzoyl chloride with an amine. A common method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between the carboxylic acid and methylamine.[2]

Diagram 1: General Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A Substituted Benzoic Acid (e.g., 4-bromo-2-fluorobenzoic acid) F Reaction Mixture (Stir at room temperature) A->F B Methylamine B->F C Coupling Agents (EDCI, HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Work-up (Quench with water, extract with organic solvent) F->G H Purification (Silica gel column chromatography) G->H I Final Product (e.g., 4-Bromo-2-fluoro-N-methylbenzamide) H->I

Caption: A generalized workflow for the synthesis of N-methylbenzamides.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of halogenated benzamides is commonly assessed using reversed-phase HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a typical starting point. Detection is often performed using a UV detector, as benzamide derivatives are strong UV absorbers.

Diagram 2: HPLC Purity Analysis Workflow

G A Prepare Sample Solution (Dissolve compound in diluent) C Inject Sample A->C B HPLC System (C18 column, Acetonitrile/Water mobile phase) D UV Detection B->D C->B E Data Analysis (Determine purity from chromatogram) D->E

Caption: A standard workflow for HPLC-based purity assessment.

Concluding Remarks

2-Bromo-5-fluoro-N-methylbenzamide is a compound with significant potential in chemical research and development. While direct experimental data on its physical and chemical properties are limited, a comprehensive and scientifically sound profile can be constructed by leveraging data from its close isomers and related compounds. This guide provides researchers with the necessary information on its predicted appearance, stability, handling, and relevant analytical methodologies to facilitate its safe and effective use in the laboratory. As with any chemical, all handling and experimental procedures should be conducted with the utmost care and in accordance with established safety protocols.

References

  • National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. NCERT.
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  • Anna, A., et al. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43, 1669-1674.
  • Biosynth. (2022). Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide.
  • Fouad, M. A. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
  • Wang, C., et al. (2022). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters, 24(29), 5396–5400.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
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  • Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 67(1), 107-120.
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Methodological & Application

Experimental protocol for the synthesis of "2-Bromo-5-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

Introduction

2-Bromo-5-fluoro-N-methylbenzamide is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and materials science. Its structural motifs are present in a range of biologically active molecules. As an intermediate, it is particularly useful for constructing more complex molecular architectures through reactions like cross-coupling at the bromine site.[1] This document provides a detailed, two-step experimental protocol for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide, starting from 2-Bromo-5-fluorobenzoic acid. The methodology is designed for researchers in organic synthesis and drug development, emphasizing safety, efficiency, and mechanistic understanding.

The synthetic strategy involves two fundamental organic transformations:

  • Activation of Carboxylic Acid: The starting material, 2-Bromo-5-fluorobenzoic acid, is converted into its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). This activation is crucial as the direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[2][3]

  • Nucleophilic Acyl Substitution: The resulting 2-Bromo-5-fluorobenzoyl chloride is then reacted with methylamine in a nucleophilic acyl substitution to form the target N-methyl amide.[4][5]

This protocol is established, scalable, and relies on common laboratory reagents and techniques.

Reaction Scheme & Mechanism

Overall Transformation: (Self-generated image, not from a direct source)

Step 1: Formation of 2-Bromo-5-fluorobenzoyl chloride

The synthesis begins with the activation of the carboxylic acid. The hydroxyl group of the benzoic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and the elimination of a chloride ion. Subsequent decomposition of the resulting chlorosulfite intermediate releases gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the highly reactive 2-Bromo-5-fluorobenzoyl chloride.[6] This intermediate is typically not isolated and is used directly in the subsequent step due to its high reactivity and moisture sensitivity.

Step 2: Amide Formation

The amidation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[4][7] This addition forms an unstable tetrahedral intermediate. The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A second equivalent of methylamine then acts as a base, deprotonating the nitrogen atom to yield the final, stable 2-Bromo-5-fluoro-N-methylbenzamide and methylammonium chloride as a byproduct.[4][8]

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Notes
2-Bromo-5-fluorobenzoic acid394-28-5C₇H₄BrFO₂219.01Starting material. White to pale yellow solid.[9]
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97Corrosive, toxic, reacts violently with water.[10]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, aprotic solvent.
Methylamine solution74-89-5CH₃NH₂31.0640% in H₂O or 2.0 M in THF. Flammable, corrosive.[11][12]
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46For aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For aqueous workup.
Saturated Sodium Chloride (Brine)7647-14-5NaCl58.44For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel)

  • pH paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).[13]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_step1 Phase 2: Acyl Chloride Formation cluster_step2 Phase 3: Amidation cluster_workup Phase 4: Workup & Purification cluster_analysis Phase 5: Analysis reagents Reagent & Glassware Setup (Under Fume Hood) acid_dissolve Dissolve Starting Acid in Anhydrous DCM reagents->acid_dissolve socl2_add Add Thionyl Chloride (SOCl₂) (Dropwise) acid_dissolve->socl2_add reflux Reflux Reaction Mixture (e.g., 2-3 hours) socl2_add->reflux concentrate1 Concentrate in Vacuo (Remove excess SOCl₂ & DCM) reflux->concentrate1 acyl_dissolve Re-dissolve Crude Acyl Chloride in Anhydrous DCM concentrate1->acyl_dissolve cool Cool Solution to 0°C (Ice Bath) acyl_dissolve->cool amine_add Add Methylamine Solution (Slowly, Dropwise) cool->amine_add warm_rt Warm to Room Temperature (Stir for 2-16 hours) amine_add->warm_rt quench Quench with Water warm_rt->quench extract Aqueous Workup (Wash with HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate2 Concentrate in Vacuo dry->concentrate2 purify Purify Crude Product (Recrystallization or Chromatography) concentrate2->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize

Caption: Workflow for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide.

Detailed Step-by-Step Protocol

CRITICAL SAFETY NOTE: This entire procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive and reacts with moisture to release toxic gases.[14][15] Methylamine is a flammable and corrosive gas/solution.[13][16] Always wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride
  • Preparation: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-fluorobenzoic acid (e.g., 5.00 g, 22.8 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture to dissolve the solid.

  • Reagent Addition: Fit the flask with a reflux condenser connected to a drying tube or a gas outlet bubbler. Slowly add thionyl chloride (3.3 mL, 45.6 mmol, 2.0 eq) to the stirred solution at room temperature using a dropping funnel or syringe.

    • Causality Note: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. The reaction produces HCl and SO₂ gases, which should be vented safely.[6]

  • Reaction: Gently heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when gas evolution has ceased.

  • Workup: Allow the flask to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • Trustworthiness Note: It is crucial to ensure all thionyl chloride is removed, as it will react with the methylamine in the next step. The resulting crude 2-Bromo-5-fluorobenzoyl chloride is a light-yellow oil or solid and is used immediately without further purification.

Step 2: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide
  • Preparation: To the flask containing the crude 2-Bromo-5-fluorobenzoyl chloride, add fresh anhydrous DCM (40 mL). Place the flask in an ice-water bath and stir the solution until it cools to 0°C.

  • Reagent Addition: In a separate beaker, prepare a solution of methylamine. If using a 40% aqueous solution, use (5.3 mL, 68.4 mmol, 3.0 eq). Slowly add the methylamine solution dropwise to the cold, stirred acyl chloride solution over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.

    • Expertise Note: The reaction is highly exothermic.[8] Slow, controlled addition at 0°C is essential to prevent side reactions and ensure safety. A minimum of two equivalents of amine is required: one to form the amide and one to neutralize the HCl byproduct.[4][5] Using a slight excess (2.5-3.0 eq) can help drive the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of water.

  • Aqueous Workup: a. Separate the organic layer. b. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess methylamine. c. Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted benzoic acid. d. Finally, wash with brine (1 x 30 mL) to remove residual water.[17]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale-yellow solid.

Purification
  • Recrystallization: The crude solid can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Chromatography: If recrystallization is insufficient, the product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) as the eluent.[17][18]

  • Final Product: Collect the pure fractions, combine, and remove the solvent in vacuo to obtain 2-Bromo-5-fluoro-N-methylbenzamide as a white solid. Dry the solid under vacuum. An expected yield is typically in the range of 70-90%.

References

  • WIPO Patent Scope. (2023). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from patentscope.wipo.int. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines. Retrieved from chemguide.co.uk. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from nj.gov. [Link]

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from chem.libretexts.org. [Link]

  • Vedantu. (n.d.). Methyl amine reacts with acetyl chloride to form. Retrieved from vedantu.com. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from carlroth.com. [Link]

  • Infobank for Readers and Discoverers. (2017). The reactions of amines with acyl chlorides (acid chlorides). Retrieved from boinc.umiacs.umd.edu. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methylamine. Retrieved from nj.gov. [Link]

  • Aboul-Enein, H. Y., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.Letters in Organic Chemistry, 10(8), 589-592. [Link]

  • YouTube. (2022). Methyl amine reacts with acetyl chloride and forms... Retrieved from youtube.com. [Link]

  • Airgas. (2025). Safety Data Sheet: Methylamine. Retrieved from sds.airgas.com. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from chemdad.com. [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aryl-5-fluoro-N-methylbenzamides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4]

This application note provides a detailed guide for the use of 2-Bromo-5-fluoro-N-methylbenzamide as a key building block in Suzuki coupling reactions. The resulting 2-aryl-5-fluoro-N-methylbenzamide scaffold is of significant interest in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the N-methylbenzamide moiety offers a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The ortho-substituted amide group, however, can introduce steric challenges that require careful optimization of reaction conditions for successful coupling.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization, tailored for researchers, chemists, and professionals in drug development.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this mechanism is paramount for rational protocol design and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-Bromo-5-fluoro-N-methylbenzamide.[1][5] This is often the rate-determining step and results in a Pd(II) complex.[2][5] The electron-withdrawing nature of the fluoro and benzamide groups can facilitate this step.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center.[2][5] This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the transfer of the aryl group to the palladium.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product.[1][5] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Forms Ar-Ar' RedElim->Pd0 Product Release FinalProduct 2-Aryl-5-fluoro- N-methylbenzamide (Ar-Ar') RedElim->FinalProduct ArylHalide 2-Bromo-5-fluoro- N-methylbenzamide (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 2-Bromo-5-fluoro-N-methylbenzamide. Optimization may be required depending on the specific arylboronic acid used.

Protocol 1: General Procedure for Suzuki Coupling

This protocol employs a common palladium catalyst and phosphine ligand combination suitable for a broad range of arylboronic acids.

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Aryl-5-fluoro-N-methylbenzamide.

Experimental_Workflow start Start setup Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Continue if incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify via Chromatography workup->purify end Pure Product purify->end

Caption: General experimental workflow for Suzuki coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling for Hindered Substrates

For sterically demanding arylboronic acids or when rapid optimization is needed, microwave-assisted synthesis can be highly effective.

Materials:

  • Same as Protocol 1, but with a suitable microwave reaction vial.

  • A more electron-rich and bulky phosphine ligand such as SPhos or XPhos may be beneficial.[8]

  • A stronger base like Cesium Carbonate (Cs₂CO₃) can be advantageous.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2-Bromo-5-fluoro-N-methylbenzamide (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.0125 mmol with SPhos ligand, 0.025 mmol), and cesium carbonate (1.0 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 3 mL of 1,4-dioxane).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Typical Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The following table summarizes common starting conditions and their rationale.

ComponentExampleMolar Ratio/Conc.Rationale & Causality
Aryl Halide 2-Bromo-5-fluoro-N-methylbenzamide1.0 eqThe electrophilic partner in the reaction. Bromides offer a good balance of reactivity and stability.[1]
Boronic Acid Arylboronic Acid1.2 - 1.5 eqThe nucleophilic partner. A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.[1]
Pd Catalyst Pd(dppf)Cl₂, Pd(OAc)₂1-5 mol%The heart of the reaction. The choice of catalyst and ligand influences efficiency, especially for challenging substrates.[4][9]
Ligand dppf, SPhos, XPhos1-2x Pd conc.Stabilizes the Pd(0) species and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for hindered substrates.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 eqActivates the boronic acid for transmetalation. The strength of the base can significantly impact the reaction rate and yield.[2][6]
Solvent Dioxane/H₂O, Toluene, DMF0.1 - 0.5 MSolubilizes reactants and facilitates the reaction. Aprotic polar solvents are common, often with water as a co-solvent to aid in dissolving the base and activating the boronic acid.[1]
Temperature 80 - 150 °C-Provides the necessary activation energy. Higher temperatures may be needed for less reactive or sterically hindered substrates.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalyst; Ineffective base; Low temperature.Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands like SPhos).[7] Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature or switch to microwave heating.
Protodeboronation Presence of excess water or protic solvents; Unstable boronic acid.Use anhydrous solvents and carefully dried reagents. Use a boronic ester (e.g., pinacol ester) which is more stable.[1]
Homocoupling Oxygen in the reaction mixture; Catalyst decomposition.Ensure the reaction mixture is thoroughly degassed. Use a more stable catalyst or a higher ligand-to-palladium ratio.
No Reaction Deactivated catalyst; Poor quality reagents.Use fresh, high-purity reagents and catalyst. Ensure the palladium precatalyst is properly activated to Pd(0) in situ.[4]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-N-methylbenzamide is a powerful method for the synthesis of valuable biaryl structures for pharmaceutical and materials science applications. A rational approach to experimental design, grounded in a solid understanding of the reaction mechanism, is key to success. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively overcome the challenges posed by this ortho-substituted substrate and achieve high yields of the desired products. The protocols and insights provided herein serve as a comprehensive guide for the efficient and reliable application of this important synthetic transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • PubMed. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

Sources

The Strategic Synthesis of Heterocyclic Scaffolds from 2-Bromo-5-fluoro-N-methylbenzamide: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of readily available starting materials to generate diverse heterocyclic scaffolds is a cornerstone of successful drug discovery programs. The compound 2-Bromo-5-fluoro-N-methylbenzamide presents itself as a highly versatile precursor for the synthesis of a variety of privileged heterocyclic cores. The presence of a strategically positioned bromine atom, an activating fluorine substituent, and a modifiable N-methylbenzamide moiety allows for a range of selective and efficient cyclization strategies. This comprehensive guide provides detailed application notes and protocols for the synthesis of key heterocyclic compounds from this valuable starting material, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in the field.

Core Synthetic Strategies

The synthetic utility of 2-Bromo-5-fluoro-N-methylbenzamide is primarily centered around the reactivity of the carbon-bromine bond and the adjacent N-methylamide group. Two principal and robust strategies for the construction of heterocyclic systems from this precursor are Palladium-catalyzed carbonylative cyclization and Copper-catalyzed annulation reactions.

Part 1: Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of 6-Fluoro-4-methyl-4H-3,1-benzoxazin-4-one

The palladium-catalyzed carbonylation of N-(o-bromoaryl)amides offers a direct and efficient route to valuable benzoxazinone cores. These heterocycles are important pharmacophores found in a range of biologically active molecules. In this protocol, we will detail the synthesis of 6-Fluoro-4-methyl-4H-3,1-benzoxazin-4-one.

Causality of Experimental Choices

The choice of a palladium catalyst is critical for this transformation. Palladium(0) species, typically generated in situ from a palladium(II) precatalyst, readily undergo oxidative addition into the C-Br bond of the starting material. The use of a suitable ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential to stabilize the palladium intermediates and promote the desired catalytic cycle. Paraformaldehyde serves as a convenient and solid source of carbon monoxide, avoiding the need for handling gaseous CO. The base is required to facilitate the final ring-closing step.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Bromo-5-fluoro-N-methylbenzamide, paraformaldehyde, Pd catalyst, ligand, and base in a sealed tube. B Add anhydrous solvent (e.g., toluene or dioxane). A->B C Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) with stirring. D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture to room temperature. F Filter through celite to remove the catalyst. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Bromo-5-fluoro-N-methylbenzamide, an amide, CuI, ligand, and base in a sealed tube. B Add anhydrous DMSO or DMF. A->B C Heat the reaction mixture at the specified temperature (e.g., 120-140 °C) with stirring. D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture to room temperature. F Pour the mixture into water and extract with an organic solvent. E->F G Wash the combined organic layers, dry, and concentrate. F->G H Purify the crude product by column chromatography or recrystallization. G->H G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Bromo-5-fluoro-N-methylbenzamide, a carbodiimide, Co catalyst, ligand, and Zn powder in a sealed tube. B Add anhydrous solvent (e.g., acetonitrile). A->B C Heat the reaction mixture under an inert atmosphere (e.g., N₂) with stirring. D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture to room temperature. F Filter the reaction mixture and wash the solid with solvent. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Application Note & Protocol: Selective N-Methylation of 2-Bromo-5-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Amides in Modern Drug Discovery

The N-methyl amide moiety is a cornerstone in medicinal chemistry. Its incorporation into bioactive molecules can significantly enhance metabolic stability, improve membrane permeability, and fine-tune binding affinity by modulating hydrogen bonding capabilities and conformational rigidity.[1][2] Consequently, the development of robust and selective N-methylation protocols is of paramount importance for researchers in drug development.

This guide provides a detailed examination of the reaction conditions for the N-methylation of 2-bromo-5-fluorobenzamide, a valuable intermediate in the synthesis of complex pharmaceuticals. Traditional methylation methods, employing agents like methyl iodide or dimethyl sulfate, are often plagued by high toxicity and a lack of selectivity, frequently leading to undesired over-methylation.[3][4] To overcome these challenges, this document focuses on a modern, highly selective, and safer protocol utilizing a quaternary ammonium salt as the methylating agent. We will delve into the mechanistic underpinnings of this choice, provide a comprehensive step-by-step protocol, and offer a troubleshooting guide to ensure successful synthesis.

Mechanistic Rationale and Method Selection

The N-methylation of a primary amide is fundamentally a nucleophilic substitution reaction. The process begins with the deprotonation of the amide N-H proton by a suitable base, generating a nucleophilic amidate anion. This anion then attacks the methylating agent to form the desired N-methylated product.

The primary challenge is preventing a second methylation event. After the first methylation, the resulting secondary amide can be deprotonated again and react further to yield the N,N-dimethylated byproduct. The key to achieving high monoselectivity lies in carefully controlling the reaction conditions and choosing a methylating agent that sterically or electronically disfavors the second addition.

For this application, we have selected a method employing phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent and cesium carbonate (Cs₂CO₃) as the base in an anhydrous toluene solvent system. This system offers several distinct advantages:

  • Exceptional Monoselectivity: The bulky nature of the PhMe₃NI reagent significantly hinders the second methylation step, even under forcing conditions.[3][5]

  • Enhanced Safety: PhMe₃NI is a stable, non-volatile solid, presenting a much lower toxicity risk compared to traditional agents like methyl iodide.[3][6]

  • High Functional Group Tolerance: This method is compatible with a wide array of functional groups, including the halogen substituents present on our target substrate.[3][5]

  • Operational Simplicity: The protocol does not require specialized equipment and uses readily available reagents.

The general mechanism is depicted below:

N_Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Amide R-C(=O)NH₂ Base Base (Cs₂CO₃) Amidate R-C(=O)NH⁻ Amide->Amidate Amidate_ion R-C(=O)NH⁻ ProtonatedBase Base-H⁺ Me_Source PhN(CH₃)₃⁺ I⁻ Product R-C(=O)NHCH₃ Amidate_ion->Product Byproduct PhN(CH₃)₂ + I⁻

Figure 1: General mechanism for base-mediated N-methylation.

Detailed Experimental Protocol

This protocol outlines the procedure for the N-methylation of 2-bromo-5-fluorobenzamide on a laboratory scale.

Materials & Reagents:

  • 2-Bromo-5-fluorobenzamide (Starting Material)

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Round-bottom flask or reaction vial with screw cap and septum

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Parameter Summary:

ParameterRecommended ValueRationale
Substrate Concentration~0.23 M in TolueneA standard concentration that balances reaction rate and solubility.[3]
PhMe₃NI Stoichiometry2.5 equivalentsEnsures a sufficient excess of the methylating agent to drive the reaction to completion.[3]
Cs₂CO₃ Stoichiometry2.0 equivalentsProvides an effective basic environment for deprotonation without being overly harsh.[6]
Temperature120 °CSufficient thermal energy is required to promote the reaction with the stable ammonium salt.[3][6]
Reaction Time16 - 24 hoursTypical duration to achieve high conversion; progress should be monitored.[3]
AtmosphereInert (Argon or Nitrogen)Prevents potential side reactions involving atmospheric moisture or oxygen.[4]

Step-by-Step Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.[4]

    • To an 8 mL reaction vial equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzamide (e.g., 100 mg, 1.0 equiv).

    • Add cesium carbonate (Cs₂CO₃, 2.0 equiv) and phenyl trimethylammonium iodide (PhMe₃NI, 2.5 equiv).

  • Reaction Setup:

    • Seal the vial with a septum screw cap.

    • Using a needle connected to an inert gas line, evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M.

    • Replace the septum cap with a solid screw cap to ensure a tight seal during heating.

  • Execution & Monitoring:

    • Place the sealed vial in a preheated oil bath or heating block set to 120 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • After the reaction is complete (as determined by monitoring or time), cool the vial to room temperature.

    • Add deionized water (~2 mL) to the reaction mixture and stir.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 10-15 mL).[6]

    • Combine the organic layers.

    • Wash the combined organic phase once with brine to aid in the removal of residual water and break any emulsions.[4][6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][6]

  • Purification:

    • The resulting crude solid or oil should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-methyl-2-bromo-5-fluorobenzamide.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide provides solutions to common issues.

Troubleshooting_Workflow Start Monitor Reaction (TLC/LC-MS) Problem Problem Identified? Start->Problem LowConversion Low / No Conversion Problem->LowConversion Yes Byproducts Byproducts Observed Problem->Byproducts Yes Success Reaction Complete Proceed to Workup Problem->Success No Cause1 Check Reagent Quality (Anhydrous? Fresh?) LowConversion->Cause1 Cause4 Over-methylation? Byproducts->Cause4 Cause2 Verify Temperature (Is it 120°C?) Cause1->Cause2 OK Solution1 Use fresh, anhydrous reagents and solvents. Cause1->Solution1 Issue Found Cause3 Consider Base Strength (Cs₂CO₃ is generally effective) Cause2->Cause3 OK Solution2 Increase temperature in 10°C increments. Cause2->Solution2 Issue Found Cause5 Other Side Reactions? Cause4->Cause5 No Solution3 This method is highly selective. Confirm starting material purity. Cause4->Solution3 Yes Solution4 Ensure inert atmosphere. Consider protecting groups if other reactive sites exist. Cause5->Solution4

Figure 2: A logical workflow for troubleshooting the N-methylation reaction.
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Moisture: Presence of water can quench the amidate anion. 2. Reagent Purity: Old or impure reagents (especially the base or methylating agent) may be inactive. 3. Insufficient Temperature: The reaction may be too slow at lower temperatures.1. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere.[4] 2. Use freshly purchased or properly stored anhydrous reagents.[4] 3. Confirm the heating block/oil bath temperature is accurate. A slight increase (e.g., to 130 °C) can be attempted.
Formation of Byproducts 1. Over-methylation: Highly unlikely with PhMe₃NI, but could indicate a different reaction pathway or contamination. 2. Reaction with other functional groups: The substrate itself is stable, but impurities could react.1. The primary advantage of this method is its high monoselectivity.[3] If N,N-dimethyl product is observed, verify the identity and purity of the methylating agent. 2. Confirm the purity of the 2-bromo-5-fluorobenzamide starting material.
Difficult Workup 1. Emulsion Formation: Can occur during the aqueous extraction, especially with fine particulate matter from the base.1. Add brine (saturated NaCl solution) during the wash step to help break up emulsions.[4] 2. If necessary, filter the combined organic layers through a small pad of celite.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • ResearchGate. (n.d.). Different methods for the synthesis of N-methylated amides. [Link]

  • ResearchGate. (n.d.). Catalytic processes for the N-methylation of amide. [Link]

  • Garg, N. K., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 4(138). [Link]

  • Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. [Link]

  • ResearchGate. (n.d.). N-methylation of benzamide (1 a) with formic acid. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information. [Link]

Sources

The Strategic Application of 2-Bromo-5-fluoro-N-methylbenzamide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. The pursuit of novel, potent, and selective kinase inhibitors is a continuous endeavor in medicinal chemistry. A key strategy in this pursuit is the utilization of versatile chemical building blocks that enable the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This technical guide focuses on the application of 2-Bromo-5-fluoro-N-methylbenzamide , a strategically functionalized aromatic scaffold, in the synthesis of kinase inhibitors. The unique arrangement of its substituents—a bromine atom amenable to cross-coupling reactions, an electron-withdrawing fluorine atom to modulate physicochemical properties, and an N-methylbenzamide group for potential hydrogen bonding interactions—makes it a valuable starting material for the construction of complex inhibitor frameworks. We will delve into the rationale behind its use, provide detailed synthetic protocols for its elaboration, and discuss the biological context of the kinase pathways targeted by its derivatives.

The Rationale for Employing 2-Bromo-5-fluoro-N-methylbenzamide in Kinase Inhibitor Scaffolds

The chemical architecture of 2-Bromo-5-fluoro-N-methylbenzamide offers several advantages for the synthesis of kinase inhibitors:

  • Orthogonal Synthetic Handles: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds, respectively, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties that are often crucial for kinase binding.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly influence the properties of the final inhibitor molecule. It can enhance metabolic stability by blocking potential sites of metabolism, increase binding affinity through favorable interactions with the kinase active site, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.

  • Hydrogen Bonding Capabilities: The N-methylbenzamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can engage in critical interactions with the hinge region or other key residues within the ATP-binding pocket of kinases. This interaction is a common feature of many potent and selective kinase inhibitors.

Targeting the RAS-RAF-MEK-ERK Signaling Pathway

A significant number of kinase inhibitors derived from scaffolds similar to 2-Bromo-5-fluoro-N-methylbenzamide target the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival.[1] Mutations in genes encoding components of this pathway, particularly BRAF, are prevalent in various cancers, including melanoma and non-small cell lung cancer.[1] The constitutive activation of this pathway leads to uncontrolled cell proliferation, making its components, especially MEK1 and MEK2, attractive targets for therapeutic intervention.

Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling cascade and the points of inhibition.

RAS-RAF-MEK-ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor MEK Inhibitor (Derived from 2-Bromo-5-fluoro-N-methylbenzamide) Inhibitor->MEK Inhibition

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a MEK inhibitor.

Synthetic Protocols for the Elaboration of 2-Bromo-5-fluoro-N-methylbenzamide

The following protocols describe a representative synthetic workflow to generate a hypothetical MEK inhibitor, "MEKi-25X," starting from 2-Bromo-5-fluoro-N-methylbenzamide. This workflow exemplifies a common strategy for constructing such inhibitors.

Overall Synthetic Workflow

Synthetic_Workflow Start 2-Bromo-5-fluoro- N-methylbenzamide Intermediate1 Buchwald-Hartwig Amination Product Start->Intermediate1 Buchwald-Hartwig (C-N Coupling) Intermediate2 Suzuki Coupling Product Intermediate1->Intermediate2 Suzuki Coupling (C-C Coupling) FinalProduct MEKi-25X (Final Product) Intermediate2->FinalProduct Final Modification

Figure 2: General synthetic workflow for the elaboration of 2-Bromo-5-fluoro-N-methylbenzamide.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-N-methylbenzamide

This protocol details the palladium-catalyzed cross-coupling of 2-Bromo-5-fluoro-N-methylbenzamide with a representative aniline derivative to form a key diarylamine intermediate.

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • 3-Amino-N-methylpicolinamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 eq), 3-amino-N-methylpicolinamide (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diarylamine intermediate.

Parameter Condition
Solvent Anhydrous 1,4-Dioxane
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base NaOtBu
Temperature 100-110 °C
Reaction Time 12-18 hours
Typical Yield 75-85%

Table 1: Representative conditions for Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Coupling for Core Elaboration

This protocol describes the subsequent palladium-catalyzed Suzuki-Miyaura coupling to introduce a heterocyclic moiety, a common feature in many kinase inhibitors.

Materials:

  • Product from Protocol 1 (diaryl-bromo intermediate)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add the diaryl-bromo intermediate from Protocol 1 (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold.

Parameter Condition
Solvent 1,4-Dioxane/Water (4:1)
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Temperature 90-100 °C
Reaction Time 8-12 hours
Typical Yield 70-80%

Table 2: Representative conditions for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

2-Bromo-5-fluoro-N-methylbenzamide stands out as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a general framework for the elaboration of this scaffold, leveraging robust and widely applicable palladium-catalyzed cross-coupling methodologies. The strategic use of this starting material, combined with modern synthetic techniques, facilitates the efficient generation of diverse compound libraries for hit-to-lead optimization in drug discovery programs. Researchers and drug development professionals can harness the unique reactivity of this compound to explore new chemical space and develop potent and selective kinase inhibitors for the treatment of various diseases, particularly those driven by aberrant signaling through pathways like the RAS-RAF-MEK-ERK cascade.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.

Sources

Mastering Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-N-methylbenzamide: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-fluoro-N-methylbenzamide. This ortho-bromo substituted benzamide derivative is a key building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates. Understanding its reactivity in various palladium-catalyzed transformations is crucial for the efficient construction of complex molecular architectures.

The presence of an ortho-bromo substituent, a meta-fluoro group, and an N-methylamide moiety presents unique electronic and steric challenges that necessitate careful optimization of reaction conditions. This guide offers field-proven insights and detailed methodologies to navigate these challenges and achieve successful cross-coupling outcomes.

The Strategic Importance of 2-Bromo-5-fluoro-N-methylbenzamide

2-Bromo-5-fluoro-N-methylbenzamide is a versatile substrate for creating diverse molecular scaffolds. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. The fluorine atom and the N-methylbenzamide group modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of the resulting products. This strategic combination of functional groups makes it a valuable precursor in the synthesis of biologically active compounds.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1]

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the specific substrates being coupled. For sterically hindered and electron-deficient substrates like 2-Bromo-5-fluoro-N-methylbenzamide, the selection of bulky and electron-rich phosphine ligands is often essential to promote the desired catalytic activity.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely used in the pharmaceutical industry.[2] This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide.[3]

Causality Behind Experimental Choices
  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are crucial for coupling with sterically hindered ortho-substituted aryl bromides. These ligands promote the oxidative addition step and stabilize the palladium center.

  • Base: A moderately strong base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[4]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Related 2-Bromobenzamides
Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-BromobenzamidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10085-95
2-Bromo-N-methylbenzamide4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane9080-90
2-Bromo-5-fluorobenzamide3-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8575-85

Note: This table presents representative conditions from literature for analogous compounds and should be used as a guide for optimization.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactant1 Ar-Br Reactant1->OxAdd Reactant2 Ar'B(OH)₂ Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines.[5] This reaction is of significant importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[6]

Causality Behind Experimental Choices
  • Palladium Precatalyst and Ligand: A pre-formed palladium-ligand complex (precatalyst) or generating the catalyst in situ from a palladium source and a ligand are both common. For sterically hindered 2-bromobenzamides, bulky biarylphosphine ligands such as BrettPhos or RuPhos are often effective.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent side reactions.

Generalized Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • Amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • BrettPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), BrettPhos (0.03 mmol), and NaOt-Bu (1.5 mmol).

  • Add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol) and the amine (1.2 mmol).

  • Add degassed, anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start reagents Combine Ar-Br, Amine, Pd Catalyst, Ligand, Base in Anhydrous Solvent start->reagents reaction Heat under Inert Atmosphere (90-110 °C) reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Quench, Extract, Wash, and Dry monitoring->workup Reaction Complete purification Purify by Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[11]

Causality Behind Experimental Choices
  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.[12]

  • Solvent: A polar aprotic solvent like DMF or THF is often employed.

Generalized Protocol for Sonogashira Coupling

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add degassed DMF (5 mL) and Et₃N (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction is a palladium-catalyzed C-C coupling of an alkene with an aryl or vinyl halide.[13][14] It is a powerful tool for the synthesis of substituted alkenes.

Causality Behind Experimental Choices
  • Palladium Catalyst: Pd(OAc)₂ is a common and effective catalyst.

  • Ligand: For electron-deficient aryl bromides, phosphine ligands like P(o-tol)₃ or bulky biaryl phosphines can be beneficial.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like Na₂CO₃ is used to neutralize the HBr formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used.

Generalized Protocol for Heck Reaction

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • Alkene (e.g., styrene, butyl acrylate) (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Add degassed DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).

  • Seal the tube and heat to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups. Palladium-catalyzed cyanation offers a milder alternative to traditional methods.[15][16]

Causality Behind Experimental Choices
  • Cyanide Source: Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more toxic cyanide sources like KCN or NaCN.[17]

  • Palladium Catalyst and Ligand: A combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is effective.

  • Solvent: Polar aprotic solvents like DMF or DMAc are commonly used.

Generalized Protocol for Cyanation

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide

  • Zinc cyanide (Zn(CN)₂) (0.6 - 0.8 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-6 mol%)

  • Anhydrous DMF, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.015 mmol), and dppf (0.03 mmol).

  • Add degassed, anhydrous DMF (5 mL).

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into an aqueous solution of sodium bicarbonate.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting and Optimization

  • Low Conversion: Increase reaction temperature, time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Side Product Formation: Lower the reaction temperature. Screen different ligands and bases to improve selectivity. For Suzuki couplings, slow addition of the boronic acid can sometimes suppress side reactions.[18]

  • Dehalogenation: This can be a competing side reaction, especially at higher temperatures. Using a milder base or a different solvent may help.

Safety Considerations

Palladium catalysts, phosphine ligands, and some of the reagents used in these reactions can be toxic, flammable, or air-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Inert atmosphere techniques are crucial for many of these reactions to prevent catalyst deactivation and ensure reproducibility.

References

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (2014).
  • Royal Society of Chemistry. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Royal Society of Chemistry. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

  • ResearchGate. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (2017). Suzuki–Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Royal Society of Chemistry. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • National Institutes of Health. (2016). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2015). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • Semantic Scholar. (2017). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]

  • MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • National Institutes of Health. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ChemRxiv. (2020). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]

  • Semantic Scholar. (2019). Palladium-catalyzed cyanation of aryl halides with CuSCN. [Link]

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Application Notes and Protocols for the Derivatization of 2-Bromo-5-fluoro-N-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Bromo-5-fluoro-N-methylbenzamide Scaffold

In the landscape of modern drug discovery, the selection of a versatile and strategically functionalized starting scaffold is paramount to the success of a medicinal chemistry campaign. The 2-Bromo-5-fluoro-N-methylbenzamide core represents such a scaffold, offering a trifecta of reactive handles that can be selectively addressed to generate a diverse library of analogues for biological screening. This molecule is of significant interest due to the prevalence of the benzamide moiety in a wide array of pharmacologically active agents, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of the bromine and fluorine atoms, along with the N-methylamide group, provides medicinal chemists with multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

The bromine atom at the 2-position serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents.[3][4] This allows for the exploration of new binding interactions with biological targets and the modulation of the molecule's overall topology. The fluorine atom at the 5-position can influence the electronic properties of the aromatic ring, potentially enhancing metabolic stability and binding affinity through favorable interactions with target proteins. Finally, the N-methylbenzamide functionality itself can be a key pharmacophoric element, participating in hydrogen bonding and other non-covalent interactions, or it can be further modified to explore different bioisosteric replacements.[5][6]

This technical guide provides a comprehensive overview of the key derivatization strategies for 2-Bromo-5-fluoro-N-methylbenzamide, complete with detailed experimental protocols and the scientific rationale underpinning these synthetic transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space at the C2-Position

The bromine atom on the 2-Bromo-5-fluoro-N-methylbenzamide scaffold is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient and modular construction of carbon-carbon and carbon-heteroatom bonds.[3]

A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions in drug discovery due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][7] This reaction enables the introduction of various aryl and heteroaryl moieties at the 2-position of the benzamide scaffold, which can significantly impact the biological activity of the resulting compounds by introducing new van der Waals contacts, hydrogen bonding opportunities, or π-stacking interactions with the target protein.

Scientific Rationale: The introduction of (hetero)aryl groups can be crucial for mimicking the binding modes of endogenous ligands or for accessing specific pockets within a protein's active site. For example, in the development of kinase inhibitors, the biaryl scaffold is a common motif for spanning the ATP-binding site.

Suzuki_Miyaura_Workflow reagents Reagents: - 2-Bromo-5-fluoro-N-methylbenzamide - (Hetero)aryl boronic acid/ester - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) reaction_setup Reaction Setup: - Combine reagents under inert atmosphere - Degas solvent reagents->reaction_setup 1. heating Heating: - Heat to reflux (e.g., 80-100 °C) - Monitor by TLC/LC-MS reaction_setup->heating 2. workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate heating->workup 3. purification Purification: - Column chromatography workup->purification 4. product Product: 2-((Hetero)aryl)-5-fluoro-N-methylbenzamide purification->product 5. Buchwald_Hartwig_Workflow reagents Reagents: - 2-Bromo-5-fluoro-N-methylbenzamide - Primary or secondary amine - Palladium precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous solvent (e.g., Toluene) reaction_setup Reaction Setup: - Combine reagents under inert atmosphere reagents->reaction_setup 1. heating Heating: - Heat to 80-110 °C - Monitor by TLC/LC-MS reaction_setup->heating 2. workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate heating->workup 3. purification Purification: - Column chromatography workup->purification 4. product Product: 2-(Amino)-5-fluoro-N-methylbenzamide purification->product 5.

Sources

Application Notes and Protocols: 2-Bromo-5-fluoro-N-methylbenzamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Synthetic Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic design of molecular frameworks is paramount. Fluorinated organic compounds have become increasingly prevalent in the agrochemical industry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. "2-Bromo-5-fluoro-N-methylbenzamide" is a halogenated aromatic amide that, while not a direct precursor to any major commercial agrochemical at present, represents a versatile and underutilized intermediate for the synthesis of new active ingredients.

This technical guide provides an in-depth analysis of the potential applications of 2-Bromo-5-fluoro-N-methylbenzamide in agrochemical synthesis. We will explore its synthetic utility, propose novel synthetic pathways to promising agrochemical scaffolds, and provide detailed, chemically sound protocols for its transformation. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry who are engaged in the discovery and development of next-generation crop protection agents.

Physicochemical Properties and Synthetic Rationale

The synthetic utility of 2-Bromo-5-fluoro-N-methylbenzamide is rooted in its distinct structural features:

  • Ortho-Bromo Amide Moiety: The bromine atom positioned ortho to the N-methylamide group is susceptible to various cross-coupling reactions, allowing for the introduction of diverse substituents. This is a key handle for molecular elaboration.

  • Meta-Fluoro Substituent: The fluorine atom at the 5-position influences the electronic properties of the benzene ring, enhancing its oxidative and thermal stability. It can also participate in specific interactions with biological targets.

  • N-Methylamide Group: The amide functionality is a common feature in many biologically active molecules, contributing to their binding affinity and physicochemical properties. The N-methyl group can be crucial for modulating solubility and metabolic stability.

These features make 2-Bromo-5-fluoro-N-methylbenzamide an attractive starting material for the synthesis of compounds targeting a range of biological pathways relevant to insecticides, fungicides, and herbicides.

Proposed Application: Synthesis of Novel Diamide Insecticide Analogs

The diamide class of insecticides, which includes commercial successes like chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors.[1] We propose a synthetic route from 2-Bromo-5-fluoro-N-methylbenzamide to novel diamide structures, leveraging the ortho-bromo functionality for a key coupling step.

Synthetic Workflow

The proposed synthesis involves a multi-step sequence, beginning with a Suzuki coupling to introduce a substituted pyrazole ring, a common feature in many modern insecticides.

G A 2-Bromo-5-fluoro-N-methylbenzamide C Suzuki Coupling A->C B Substituted Pyrazole Boronic Ester B->C D Coupled Intermediate C->D Pd Catalyst, Base E Hydrolysis of Ester D->E LiOH, THF/H2O F Carboxylic Acid Intermediate E->F H Amide Coupling F->H G Amide Coupling Partner G->H I Novel Diamide Analog H->I EDC, HOBt

Caption: Proposed workflow for the synthesis of a novel diamide insecticide analog.

Experimental Protocol: Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki coupling of 2-Bromo-5-fluoro-N-methylbenzamide with a pyrazole boronic ester.

Objective: To synthesize 2-(1H-pyrazol-1-yl)-5-fluoro-N-methylbenzamide as a key intermediate.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-5-fluoro-N-methylbenzamide232.051.0232 mg
1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid, pinacol ester322.191.2387 mg
Pd(dppf)Cl₂·CH₂Cl₂822.440.0541 mg
K₂CO₃138.213.0415 mg
1,4-Dioxane--10 mL
Water--2 mL

Procedure:

  • To a 50 mL round-bottom flask, add 2-Bromo-5-fluoro-N-methylbenzamide (232 mg, 1.0 mmol), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid, pinacol ester (387 mg, 1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Add K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.

Rationale for Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving heteroaromatic boronic esters.

  • Base: K₂CO₃ is a moderately strong base suitable for this transformation, minimizing side reactions.

  • Solvent System: The dioxane/water mixture is effective for dissolving both organic and inorganic reagents.

Proposed Application: Synthesis of Fungicidal Phenyl-pyrazole Amides

The phenyl-pyrazole amide scaffold is present in several fungicides that act by inhibiting the succinate dehydrogenase enzyme (SDHI). We propose a synthetic route to novel analogs from 2-Bromo-5-fluoro-N-methylbenzamide.

Synthetic Pathway

This pathway utilizes a Buchwald-Hartwig amination to introduce a pyrazole moiety, followed by further functionalization.

G A 2-Bromo-5-fluoro-N-methylbenzamide C Buchwald-Hartwig Amination A->C B Substituted Pyrazole B->C D N-Aryl Pyrazole Intermediate C->D Pd Catalyst, Ligand, Base E Further Functionalization (e.g., side chain modification) D->E F Novel SDHI Fungicide Candidate E->F

Caption: Proposed pathway to a novel SDHI fungicide candidate.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 2-(1H-pyrazol-1-yl)-5-fluoro-N-methylbenzamide.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-5-fluoro-N-methylbenzamide232.051.0232 mg
Pyrazole68.081.5102 mg
Pd₂(dba)₃915.720.0218 mg
Xantphos578.680.0423 mg
Cs₂CO₃325.822.0652 mg
Toluene--10 mL

Procedure:

  • In an oven-dried Schlenk tube, combine 2-Bromo-5-fluoro-N-methylbenzamide (232 mg, 1.0 mmol), pyrazole (102 mg, 1.5 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry, degassed toluene (10 mL).

  • Seal the tube and heat the mixture at 110 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain the desired product.

Rationale for Choices:

  • Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is highly effective for the C-N cross-coupling of aryl bromides with N-heterocycles.

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that facilitates the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction.

Conclusion

While "2-Bromo-5-fluoro-N-methylbenzamide" may not yet be a widely recognized intermediate in mainstream agrochemical synthesis, its chemical architecture presents significant opportunities for the creation of novel active ingredients. The protocols and pathways outlined in this guide demonstrate its potential as a versatile building block for constructing new diamide insecticides and SDHI fungicides. By leveraging modern cross-coupling methodologies, researchers can efficiently elaborate this starting material into diverse libraries of candidate compounds for biological screening. Further exploration of its reactivity and application in the synthesis of other agrochemical classes is strongly encouraged.

References

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 311-312.
  • PubChem. (n.d.). 2-bromo-5-fluoro-N-(2-methylbutan-2-yl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). Cyantraniliprole. Retrieved from [Link]

  • Google Patents. (2015). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. (2012). Synthesis of cyantraniliprole and its bioactivity. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of chlorantraniliprole and intermediate thereof. Retrieved from [Link]

  • RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). Cyantraniliprole. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of key intermediate K acid of chlorantraniliprole. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis and Potential Challenges

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide, a key intermediate in the development of various pharmaceutical agents, typically proceeds through the amidation of 2-bromo-5-fluorobenzoic acid. A common and efficient method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by a reaction with methylamine. While this pathway is generally robust, impurities can arise from various sources, including the starting materials, side reactions, and incomplete conversions. This guide will help you identify and mitigate these common impurities.

Synthesis Workflow and Impurity Hotspots

The following diagram illustrates a typical synthetic route for 2-Bromo-5-fluoro-N-methylbenzamide and highlights the stages where impurities are most likely to be introduced.

cluster_0 Starting Material Quality cluster_1 Acyl Chloride Formation cluster_2 Amidation Reaction A 2-Bromo-5-fluorobenzoic Acid ImpurityA Isomeric Impurities (e.g., 4-Bromo-2-fluorobenzoic acid) A->ImpurityA Contamination B 2-Bromo-5-fluorobenzoyl chloride A->B Chlorination ImpurityB Unreacted Starting Material A->ImpurityB Incomplete Reaction ImpurityD Isomeric Amide Impurities ImpurityA->ImpurityD Carried Over C 2-Bromo-5-fluoro-N-methylbenzamide (Final Product) B->C Amidation Reagent1 SOCl₂ or (COCl)₂ Reagent1->B ImpurityC Hydrolysis Product (2-Bromo-5-fluorobenzoic acid) C->ImpurityC Moisture Exposure Reagent2 Methylamine (CH₃NH₂) Reagent2->C

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that optimizing the synthesis of key intermediates like 2-Bromo-5-fluoro-N-methylbenzamide is critical for the efficiency of drug development pipelines. This guide provides in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles. It is structured to help you troubleshoot common issues and enhance your reaction yields through a deeper understanding of the experimental variables.

Section 1: Understanding the Core Reaction: Amide Bond Formation

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide is fundamentally an amide coupling reaction between 2-bromo-5-fluorobenzoic acid and methylamine. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging as it requires the removal of water and is often hindered by the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The most common and robust method for this activation involves the use of in situ coupling reagents. This guide will focus on the widely-used carbodiimide-based activation pathway.

The Role of the Coupling Agent: An EDC/HOBt Case Study

A prevalent and cost-effective method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).

  • EDC (The Activator): EDC reacts with the carboxyl group of 2-bromo-5-fluorobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid.

  • HOBt (The Efficiency Booster): While the O-acylisourea intermediate can react directly with methylamine, it is also unstable and can rearrange to a non-reactive N-acylurea byproduct, which terminates the reaction and lowers the yield.[2] HOBt acts as a scavenger for the active intermediate, forming an HOBt-activated ester. This new ester is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring a more efficient and cleaner conversion to the final amide product.[3]

Below is a diagram illustrating this crucial activation and coupling pathway.

Caption: The EDC/HOBt amide coupling pathway.

Section 2: Recommended Experimental Protocols

Adherence to a robust, validated protocol is the foundation of a high-yield synthesis. The following procedures are based on established methodologies for amide bond formation.[4]

Table 1: Recommended Reagent Stoichiometry
ReagentMolar EquivalentsPurpose
2-Bromo-5-fluorobenzoic Acid1.0Limiting Reagent
Methylamine HCl1.2 - 1.5Nucleophile
EDC1.2 - 1.5Coupling Agent
HOBt1.2 - 1.5Activating Additive
DIPEA or Et₃N2.5 - 3.0Non-nucleophilic Base
Anhydrous DMF or DCM-Solvent
Protocol 2.1: Standard EDC/HOBt Coupling Procedure
  • Preparation: To a clean, dry, nitrogen-flushed round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq.), methylamine hydrochloride (1.2 eq.), HOBt (1.2 eq.), and anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Inert Atmosphere: Ensure the system is under a positive pressure of an inert gas like nitrogen or argon. This is crucial as coupling reagents can be sensitive to moisture.

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture. The first equivalent neutralizes the methylamine hydrochloride salt, and the remainder facilitates the coupling. Stir for 10-15 minutes.

  • Activation: Add EDC hydrochloride (1.2 eq.) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Protocol 2.2: Aqueous Workup and Purification
  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted HOBt and acidic components.

    • Water to remove residual DMF and salts.

    • Saturated aqueous sodium chloride (brine) to facilitate phase separation.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure 2-Bromo-5-fluoro-N-methylbenzamide.[4]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

troubleshooting_flowchart start Reaction Complete. Analyze Crude Product. q_yield Is Yield < 70%? start->q_yield a_low_yield Low Yield Troubleshooting q_yield->a_low_yield Yes q_purity Is Purity Low? q_yield->q_purity No c1 Check Reagent Quality (SMs, EDC, Base) a_low_yield->c1 a_impure Impurity Troubleshooting q_purity->a_impure Yes success Synthesis Optimized q_purity->success No p1 Identify Impurities (LCMS, NMR) a_impure->p1 c2 Verify Stoichiometry (Is base sufficient?) c1->c2 c3 Increase Reaction Time or Temperature? c2->c3 c4 Consider Alternative Coupling Agent (HATU) c3->c4 p2 Unreacted SMs? -> Adjust Stoichiometry p1->p2 p3 Urea Byproduct? -> Optimize Workup p1->p3 p4 Other Side Products? -> Lower Temperature p1->p4

Caption: A decision tree for troubleshooting the synthesis.
Q1: My reaction yield is very low or I see no product formation. What went wrong?

Answer: This is the most critical issue and usually points to a fundamental problem in the reaction setup.

  • Causality - Ineffective Activation: The most likely culprit is a failure to activate the carboxylic acid. This can happen if your coupling reagent (EDC) is old or has been improperly stored, leading to hydrolysis and deactivation. Similarly, using wet solvents or reagents will consume the EDC before it can activate the acid.

    • Solution: Use freshly purchased EDC from a reputable supplier. Ensure all solvents are anhydrous and that the reaction is run under a dry, inert atmosphere (N₂ or Ar).

  • Causality - Protonated Amine: If you are using methylamine hydrochloride, a sufficient amount of a non-nucleophilic base is essential. Without enough base, the methylamine remains as its ammonium salt (R-NH₃⁺), which is not nucleophilic and cannot attack the activated ester.[5]

    • Solution: Ensure you are using at least 2 equivalents of base (like DIPEA or Et₃N) relative to the amine salt: one equivalent to neutralize the salt and another to facilitate the coupling reaction.

  • Causality - Poor Starting Material: The purity of your 2-bromo-5-fluorobenzoic acid is paramount. Impurities can interfere with the coupling reaction.

    • Solution: Verify the purity of your starting material via NMR or LC-MS before starting the reaction. If necessary, purify it by recrystallization.

Q2: The reaction starts but stalls, leaving a significant amount of starting material.

Answer: A stalled reaction suggests that one of the reagents is being consumed in a non-productive pathway or that reaction conditions are suboptimal.

  • Causality - Reagent Degradation: Over extended reaction times, especially if not perfectly anhydrous, the active intermediates can slowly degrade.

    • Solution: Monitor the reaction closely. If it stalls after a few hours, a second small addition of the coupling agent might restart it. However, this can complicate purification. A better approach is to ensure the initial setup is rigorously dry.

  • Causality - Temperature: While these reactions are often run at room temperature for convenience, some couplings benefit from gentle heating (e.g., 40-50 °C) to overcome activation barriers, while others require sustained cooling to prevent side reactions.

    • Solution: If the reaction is clean but stalled at room temperature, try gentle heating. Conversely, if you see byproduct formation, try running the entire reaction at 0 °C.

Q3: My final product is contaminated with a byproduct that is difficult to remove.

Answer: The most common byproduct in EDC couplings is N-acylurea, which can be difficult to separate from the desired amide.

  • Causality - O-to-N Rearrangement: As mentioned in Section 1, the highly reactive O-acylisourea intermediate can rearrange to the stable N-acylurea. This is more likely to happen if the concentration of the nucleophile (methylamine) is low or if HOBt is not used.[2]

    • Solution 1 (Prevention): The best solution is prevention. Always use HOBt or a similar additive with EDC. This dramatically suppresses the formation of N-acylurea.

    • Solution 2 (Removal): If the byproduct has already formed, purification can be tricky. Some ureas are less soluble and may precipitate out of the crude mixture upon concentration. Washing the organic layer with a mild acid (e.g., dilute HCl) can sometimes help remove the basic urea byproduct, but care must be taken not to hydrolyze the desired amide.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Is EDC/HOBt the only option? What are the alternatives?

    • Answer: No, there is a vast toolbox of coupling reagents available. For particularly difficult or sensitive substrates, more powerful (and more expensive) reagents may give superior results.

    Table 2: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsCons
CarbodiimidesEDC, DCC, DICCost-effective, widely available.[3]Can form urea byproducts; moderate reactivity.
Phosphonium SaltsBOP, PyBOPHigh reactivity, low racemization.Byproducts can be difficult to remove; toxic.[6]
Aminium/UroniumHATU, HBTU, COMUVery high reactivity, excellent for hindered couplings, clean reactions.[3]High cost, potential safety concerns with HOBt-derived reagents.[7]
  • Q2: Can I use aqueous methylamine or methylamine gas?

    • Answer: Yes, but with important considerations. If using a solution of methylamine in water or another solvent, you must accurately determine its concentration. You will still need to add a base to neutralize the carboxylic acid. Using methylamine gas requires specialized equipment to control the addition. For ease of use and stoichiometry control, starting with the methylamine hydrochloride salt is often the most reliable method in a research setting.

  • Q3: How do I best monitor the reaction?

    • Answer: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting carboxylic acid. The product amide will typically have a different Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can simultaneously track the disappearance of starting materials and the appearance of the product, confirming its mass.

References

  • BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Chemdad.
  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • Garg, N. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • Popa, M. (2021). Why did my amide syntesis does not work?
  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?
  • CN110105193B. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid.

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Side reactions to avoid in the synthesis of "2-Bromo-5-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this amide coupling reaction, ensuring high yield and purity. Our focus is on anticipating and resolving common experimental challenges by explaining the fundamental chemistry behind the protocols.

Core Synthesis Protocol: Amide Coupling via Carbodiimide Activation

The most common and reliable method for synthesizing 2-Bromo-5-fluoro-N-methylbenzamide is through the coupling of 2-Bromo-5-fluorobenzoic acid with methylamine, facilitated by a coupling agent. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to maximize efficiency and minimize side reactions.

Experimental Protocol: EDC/HOBt Mediated Amidation
  • Reagent Preparation:

    • In a clean, oven-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Bromo-5-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane [DCM] or Dimethylformamide [DMF], approx. 0.1-0.5 M).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq). Stir until fully dissolved.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

  • Acid Activation:

    • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the HOBt active ester, which is crucial for a clean reaction.[1]

  • Amine Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of methylamine (1.2 eq, e.g., 2.0 M solution in THF or 40 wt. % in H₂O) dropwise to the activated acid mixture.

    • Note: If using methylamine hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq) to the reaction mixture along with the methylamine salt to liberate the free amine.[1][2]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.[3]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or 5% citric acid solution), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield pure 2-Bromo-5-fluoro-N-methylbenzamide.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

A1: Low yield is a common issue in amide coupling and can stem from several sources. The root cause is typically inefficient activation of the carboxylic acid or degradation of the reagents.

  • Cause 1: Inactive Coupling Agent. Carbodiimides like EDC are moisture-sensitive. Exposure to atmospheric moisture can hydrolyze the reagent, rendering it inactive.

    • Solution: Always use fresh, high-quality EDC from a tightly sealed container. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.[1]

  • Cause 2: Premature Amine Addition. Adding the amine before the carboxylic acid is fully activated can lead to a competing acid-base reaction. The amine will deprotonate the carboxylic acid, forming an ammonium carboxylate salt that is unreactive toward the coupling agent.[4][5]

    • Solution: Implement a "pre-activation" step. Mix the carboxylic acid, EDC, and HOBt for 15-30 minutes before adding the amine. This allows for the formation of the reactive HOBt-ester intermediate.[1]

  • Cause 3: Amine Salt Used Without Base. If you are using methylamine hydrochloride (CH₃NH₂·HCl), the amine is protonated and non-nucleophilic.

    • Solution: Add 1.5 equivalents of a non-nucleophilic base like DIPEA or TEA to neutralize the salt and liberate the free methylamine for the reaction.[2]

  • Cause 4: Insufficient Reagents.

    • Solution: Ensure the stoichiometry is correct. A slight excess of the coupling agent (1.2 eq) and amine (1.2 eq) is often beneficial to drive the reaction to completion.

Q2: My HPLC/TLC shows a major byproduct that isn't my starting material. What is it and how do I prevent it?

A2: The most likely culprit when using carbodiimides is an N-acylurea byproduct .

  • Mechanism of Formation: The initial intermediate formed between the carboxylic acid and EDC is a highly reactive O-acylisourea. This intermediate is intended to react with the amine. However, it is unstable and can undergo an irreversible intramolecular O-to-N acyl migration to form a stable N-acylurea.[1][6] This byproduct terminates the reaction pathway.

  • Prevention Strategy: The key is to intercept the O-acylisourea before it can rearrange. This is the primary role of additives like HOBt or OxymaPure. These additives react rapidly with the O-acylisourea to form a more stable active ester (e.g., HOBt-ester).[2][7] This new intermediate is still highly reactive towards the amine but is not prone to the detrimental rearrangement.

    • Best Practice: Never run a carbodiimide coupling without an additive like HOBt or a safer, modern alternative like OxymaPure.[8] The use of these additives is standard practice to ensure high yields and minimize N-acylurea formation.[9]

  • Removal: The urea byproduct from EDC is water-soluble, making it relatively easy to remove during the aqueous work-up.[2] If using DCC, the resulting dicyclohexylurea (DCU) is poorly soluble and can often be removed by filtration.[1][2]

Reaction Pathway Visualization

The diagram below illustrates the desired reaction pathway versus the formation of the N-acylurea side product.

G cluster_activation Activation cluster_pathways Reaction Pathways cluster_coupling Coupling Acid 2-Bromo-5-fluorobenzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acyl->HOBt_Ester + HOBt (Desired) N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Undesired) HOBt HOBt Product Desired Amide Product HOBt_Ester->Product + Methylamine Amine Methylamine EDU EDU (Byproduct) G Start Reaction Complete? Check_Purity Analyze Crude Product (TLC/HPLC/NMR) Start->Check_Purity Yes SM_Present Significant Starting Material Remaining? Start->SM_Present No Check_Purity->SM_Present Byproduct_Present Major Byproduct Peak? SM_Present->Byproduct_Present No Troubleshoot_Yield Address Low Yield: 1. Check Reagent Quality (EDC) 2. Use Pre-activation Step 3. Ensure Anhydrous Conditions SM_Present->Troubleshoot_Yield Yes Success Purify Product Byproduct_Present->Success No Troubleshoot_Byproduct Address Byproduct: 1. Add HOBt/Oxyma 2. Control Temperature 3. Check Order of Addition Byproduct_Present->Troubleshoot_Byproduct Yes Troubleshoot_Stall Address Stalled Reaction: 1. Verify Stoichiometry 2. Check Base Amount (if using salt) 3. Allow Reaction to Warm to RT

Caption: A logical workflow for troubleshooting the amidation reaction.

Frequently Asked Questions (FAQs)

Q4: Which coupling agent is best for this synthesis? Are there alternatives to EDC?

A4: While EDC is a workhorse, other classes of coupling agents offer different advantages, particularly concerning byproduct removal and reactivity. The choice depends on your specific needs for scale, purity, and cost.

  • Carbodiimides (EDC, DCC, DIC):

    • Pros: Cost-effective and widely used. EDC's urea byproduct is water-soluble, simplifying purification. [2] * Cons: Prone to N-acylurea formation without additives. DCC's urea byproduct (DCU) has low solubility, which can complicate purification. [1][2]Racemization can be an issue in peptide synthesis, though it's not a concern for this achiral carboxylic acid. [2][10]

  • Phosphonium Salts (PyBOP, PyAOP):

    • Pros: Highly reactive and less prone to the side reactions that plague carbodiimides. Generally give high yields. [5] * Cons: More expensive. The byproduct HMPA from the original phosphonium reagent, BOP, is a carcinogen, though modern alternatives like PyBOP avoid this. [2]

  • Uronium/Aminium Salts (HATU, HBTU):

    • Pros: Extremely fast reaction rates and high efficiency, even with sterically hindered substrates. [5] * Cons: The most expensive class of reagents. Can cause a side reaction where the amine is guanidinylated if addition order is not controlled.

      Parameter Carbodiimides (EDC) Phosphonium Salts (PyBOP) Uronium Salts (HATU)
      Reactivity Moderate to High High Very High
      Cost Low High Very High
      Primary Side Reaction N-Acylurea Formation Minimal Guanidinylation of Amine
      Byproduct Removal Easy (Water-soluble) Moderate (Chromatography) Easy (Water-soluble)

      | Additive Required | Yes (HOBt/Oxyma) | No | No (contains HOAt moiety) |

Recommendation: For routine synthesis, EDC/OxymaPure offers the best balance of cost, efficiency, and safety. For difficult or sterically hindered couplings where yield is paramount, HATU is an excellent but more expensive choice.

Q5: How critical is temperature control for this reaction?

A5: Temperature control is vital for two main reasons: managing the initial exotherm and minimizing side reactions.

  • Initial Mixing: The activation of the carboxylic acid and the subsequent reaction with the amine are exothermic. Adding the amine at 0 °C is crucial to dissipate this heat. A rapid temperature increase can accelerate side reactions and potentially lead to degradation of reagents or product. [2]2. Reaction Progression: While low temperatures are good for control, they can slow the reaction. Allowing the mixture to warm to room temperature after the initial addition ensures the reaction proceeds at a reasonable rate. Forcing the reaction at elevated temperatures (e.g., > 40 °C) is generally not recommended as it significantly increases the rate of N-acylurea formation and other potential side reactions. [6] Q6: What is the best way to purify the final product, 2-Bromo-5-fluoro-N-methylbenzamide?

A6: The optimal purification strategy depends on the scale and impurity profile of your crude product.

  • Flash Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities, including residual starting materials and byproducts. A gradient elution with a Hexanes/Ethyl Acetate solvent system on a silica gel column is typically effective. [11]* Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an excellent method for obtaining highly pure material, especially at a larger scale. Solvents to screen include isopropanol, ethyl acetate, or a mixture like toluene/heptane.

  • Aqueous Work-up: A thorough aqueous work-up is critical. Washing with a dilute acid removes any residual base (like DIPEA) and unreacted methylamine. A subsequent wash with a dilute base (like NaHCO₃) removes unreacted 2-Bromo-5-fluorobenzoic acid and the HOBt additive. This significantly simplifies the subsequent purification step.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (2012). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (2016). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (2020). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. Published by Luxembourg Bio Technologies. Retrieved from [Link]

  • ATSDR. (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5686–5696. Retrieved from [Link]

  • Li, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 21455-21459. Retrieved from [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Wolter, M., et al. (2011). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. European Journal of Organic Chemistry, 2011(22), 4242-4246. Retrieved from [Link]

  • Watanabe, T. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Chen, X., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11681-11689. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • PubMed. (2011). Strategies for the purification and characterization of protein scaffolds for the production of hybrid nanobiomaterials. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • National Institutes of Health. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]

  • ResearchGate. (2025). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • Reddit. (2024). Amide from carboxylic acid synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Retrieved from [Link]

  • PubMed. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. Retrieved from [Link]

  • ISBN: 978-93-91842-69-7. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-fluoro-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for optimizing catalytic reactions involving 2-Bromo-5-fluoro-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and refine catalyst loading for common cross-coupling reactions. Our focus is on providing practical, experience-driven advice to overcome common hurdles and achieve robust, reproducible results.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding catalyst loading for palladium-catalyzed cross-coupling reactions, which are the most common transformations for aryl bromides like 2-Bromo-5-fluoro-N-methylbenzamide.[1][2][3]

Q1: What is a typical starting catalyst loading for a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this substrate?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point for many Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] For more challenging substrates or when trying to achieve reactions under milder conditions, loadings up to 5 mol% are common.[5] Highly active, specialized catalyst systems, particularly those using bulky dialkylbiarylphosphine ligands, can often achieve high yields at much lower loadings, sometimes in the 0.01 to 0.5 mol% range.[6][7][8]

Q2: How do I know if my catalyst loading is too high or too low?

A2: The optimal catalyst loading balances reaction rate, yield, and cost while minimizing side reactions.

  • Too Low: Symptoms include slow or stalled reactions, incomplete conversion of the starting material, and low product yield. If a reaction shows minimal conversion after a reasonable time, low catalyst loading or catalyst deactivation is a likely cause. An incremental increase in loading (e.g., from 1 mol% to 2 mol%) is a logical next step.[9]

  • Too High: While it may drive the reaction to completion faster, excessive catalyst loading can be detrimental. It increases costs and the burden of palladium removal from the final product.[5] More importantly, high catalyst concentrations can promote unwanted side reactions, such as the formation of homocoupled byproducts or catalyst-derived impurities.[5] If you observe significant side product formation that increases with catalyst concentration, the loading is likely too high.

Q3: Should I use a pre-catalyst or generate the active catalyst in situ?

A3: While generating a catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand) is common, modern pre-catalysts are often superior.[10][11]

  • In situ generation: Can be effective, but the reduction of the Pd(II) source to the active Pd(0) species can be inefficient, sometimes requiring higher catalyst loadings to compensate.[11][12]

  • Pre-catalysts: These are stable Pd(II) complexes that are designed to efficiently generate the active, monoligated Pd(0) species under the reaction conditions.[11][13] They offer better reproducibility, often require lower loadings, and are activated by the base in the reaction mixture, leading to a cleaner entry into the catalytic cycle.[11][14] For routine optimization, pre-catalysts are highly recommended.

Section 2: Troubleshooting Guide for Low Yield & Side Reactions

This section provides a problem-oriented approach to optimizing catalyst loading when faced with common experimental issues.

Symptom / Problem Potential Cause Related to Catalyst Loading Recommended Action & Rationale
Low or No Conversion 1. Insufficient Active Catalyst: The initial loading may be too low for the specific substrate combination. 2. Catalyst Deactivation: The active catalyst is being consumed by impurities or degrading under the reaction conditions.Action: 1. Increase Loading Incrementally: Raise the catalyst loading in steps (e.g., from 1% to 2%, then to 3%). Monitor conversion at each step. 2. Use a Pre-catalyst: Switch from an in situ system to a well-defined pre-catalyst to ensure efficient generation of the active Pd(0) species.[11] Rationale: A higher initial concentration of active catalyst can overcome slow kinetics or compensate for minor deactivation pathways.
Reaction Stalls at Partial Conversion 1. Catalyst Decomposition: The active catalyst has a limited lifetime under the reaction conditions (e.g., high temperature). 2. Inhibitor Formation: A product or byproduct may be inhibiting the catalyst.Action: 1. Portion-wise Addition: Instead of adding all the catalyst at the start, add a second portion (e.g., 0.5 mol%) when the reaction rate slows. 2. Switch Ligand: The ligand choice is critical for catalyst stability.[10] A bulkier, more electron-donating ligand (e.g., SPhos, XPhos) can stabilize the palladium center and prevent decomposition, allowing for lower overall loading.
Significant Side Products (e.g., Homocoupling, Debromination) 1. Catalyst Loading Too High: Excess catalyst can accelerate side reactions.[5] 2. Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to undesired catalytic species.Action: 1. Reduce Catalyst Loading: Systematically decrease the loading (e.g., from 2% to 1% to 0.5%) to find a level where the desired reaction outcompetes the side reactions. 2. Optimize Ligand Ratio: For in situ systems, ensure the optimal ligand:Pd ratio is used (often 1:1 to 2:1). Excess ligand can sometimes inhibit the reaction.[12][13] Rationale: The rates of desired and undesired pathways often have different dependencies on catalyst concentration. Reducing the loading can selectively slow the side reactions.

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Catalyst Loading Screen

This protocol outlines a high-throughput method for rapidly identifying the optimal catalyst loading for a Suzuki-Miyaura coupling reaction with 2-Bromo-5-fluoro-N-methylbenzamide.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a set timeframe.

Materials:

  • 2-Bromo-5-fluoro-N-methylbenzamide (limiting reagent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Array of reaction vials (e.g., 24-well plate or individual microwave vials)

  • Internal standard for analysis (e.g., dodecane)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the starting material, boronic acid, base, and internal standard in the chosen solvent to facilitate accurate dispensing.

  • Catalyst Array: In an inert atmosphere (glovebox), weigh the palladium pre-catalyst into a series of reaction vials to achieve final concentrations of 5.0, 2.5, 1.0, 0.5, 0.1, and 0.05 mol%.

  • Reagent Addition: Dispense the stock solutions of the aryl bromide, boronic acid, and base into each vial. Ensure all vials have the same final reaction volume and concentration.

  • Reaction: Seal the vials and place them in a temperature-controlled shaker or reaction block. Heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Time-Point Sampling: After set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.

  • Quench and Analyze: Quench the aliquots (e.g., with water or by filtering through a silica plug) and dilute for analysis by GC/MS or LC/MS to determine the conversion relative to the internal standard.[15][16]

  • Data Evaluation: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides the desired conversion in an acceptable time.

Visualization of Optimization Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yielding cross-coupling reaction.

TroubleshootingWorkflow start Start: Low Yield (<90%) check_conversion Analyze Reaction: Conversion < 5%? start->check_conversion low_conv_yes Yes check_conversion->low_conv_yes Yes check_side_products No, Conversion > 5% check_conversion->check_side_products No check_stall Reaction Stalled at <90% Conversion? stall_yes Yes check_stall->stall_yes Yes side_products_yes Side Products > 5%? check_stall->side_products_yes No increase_loading Action: Increase Catalyst Loading (e.g., 1% -> 2%) low_conv_yes->increase_loading use_precatalyst Action: Switch to a Pre-catalyst (e.g., G3-XPhos) increase_loading->use_precatalyst Still Low Yield change_ligand Action: Use More Robust Ligand (e.g., Buchwald-type) stall_yes->change_ligand lower_temp Action: Lower Reaction Temp (if side products observed) change_ligand->lower_temp Still Stalled check_side_products->check_stall reduce_loading Action: Reduce Catalyst Loading (e.g., 2% -> 1%) side_products_yes->reduce_loading Yes success Optimization Complete side_products_yes->success No reduce_loading->success

Caption: Decision tree for troubleshooting low yield by optimizing catalyst parameters.

Section 4: The Role of Ligands and Additives

Q4: How does my choice of phosphine ligand affect the optimal catalyst loading?

A4: The ligand is arguably the most critical component for optimizing a cross-coupling reaction.[10][17] Modern, sterically hindered and electron-rich ligands, such as the Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos), are designed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10]

  • High Activity: These ligands form highly active, monoligated Pd(0) species that can undergo oxidative addition even with challenging substrates. This high activity means that significantly lower catalyst loadings are often possible compared to simpler ligands like triphenylphosphine.[6][7]

  • Catalyst Stability: The steric bulk of these ligands protects the palladium center from forming inactive palladium black or other decomposed species, leading to a longer catalyst lifetime and higher turnover numbers (TONs). This stability is crucial for maintaining catalytic activity at very low loadings.

Q5: Can additives help reduce the required catalyst loading?

A5: Yes, in some cases. While not a direct substitute for optimizing the core components (catalyst, ligand, base, solvent), certain additives can influence catalyst activity and stability. For example, in Suzuki couplings, the choice of base (e.g., carbonates vs. phosphates) can significantly impact the reaction rate and, therefore, the required catalyst loading.[4] In some systems, water can be a beneficial additive, helping to dissolve inorganic bases and facilitate the reduction of Pd(II) to Pd(0).[4] However, it's crucial to ensure that additives do not promote side reactions like protodeboronation of the boronic acid partner.[18]

References

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Technical Support Center: Recrystallization of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 2-Bromo-5-fluoro-N-methylbenzamide. This document moves beyond a simple procedural outline to offer in-depth troubleshooting, frequently asked questions, and the scientific rationale behind the recommended protocols. Our aim is to empower you with the knowledge to not only execute this purification technique but also to adapt and troubleshoot effectively in your laboratory setting.

Section 1: Understanding the Recrystallization of 2-Bromo-5-fluoro-N-methylbenzamide

Recrystallization is a powerful technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).[1][2]

For a molecule like 2-Bromo-5-fluoro-N-methylbenzamide, which possesses a combination of polar (amide) and non-polar (bromofluorophenyl) functionalities, the choice of solvent is critical to achieving high purity and yield.

Section 2: Recommended Recrystallization Protocols

Based on the structural characteristics of 2-Bromo-5-fluoro-N-methylbenzamide and solubility data for analogous compounds, we recommend two primary methods for recrystallization: a single-solvent system and a two-solvent system.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is a good starting point due to the moderate solubility of many aromatic amides in ethanol. A patent for the related compound, 5-bromo-2-fluorobenzonitrile, specifies ethanol for recrystallization, suggesting its potential suitability here.

Step-by-Step Methodology:

  • Solvent Preparation: In an Erlenmeyer flask, heat a suitable volume of 95% ethanol to a gentle boil. Add a boiling chip to ensure smooth boiling.

  • Dissolution: In a separate Erlenmeyer flask, add the crude 2-Bromo-5-fluoro-N-methylbenzamide. Add the hot ethanol portion-wise to the crude material while gently swirling and heating. Add just enough hot ethanol to completely dissolve the solid.[3][4] An excess of solvent will result in a lower yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[6] This step should be performed quickly to prevent premature crystallization in the funnel.[6]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, a vacuum oven at a modest temperature can be used.

Protocol 2: Two-Solvent Recrystallization with Dichloromethane and Hexane

This method is advantageous when a single solvent does not provide the ideal solubility profile. Given the high solubility of a similar compound in dichloromethane, and the general insolubility of polar compounds in hexane, this pair is a logical choice.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Bromo-5-fluoro-N-methylbenzamide in a minimal amount of hot dichloromethane (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Collection and Drying: Collect, wash with a small amount of cold hexane, and dry the crystals as described in the single-solvent protocol.

Data Summary Table:

ParameterSingle-Solvent (Ethanol)Two-Solvent (DCM/Hexane)Rationale & References
"Good" Solvent EthanolDichloromethaneEthanol is a common solvent for aromatic amides. Dichloromethane is a good solvent for similar halogenated aromatic compounds.[8]
"Poor" Solvent N/AHexaneHexane is a non-polar solvent that will induce precipitation of the more polar product.
Expected Purity >98%>99%Two-solvent systems can sometimes offer superior purification.
Potential Issues Slow dissolutionOiling out if cooled too quicklyGeneral recrystallization challenges.[9]

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides actionable solutions.

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves. Be mindful that using a large excess will reduce your final yield.[5]

    • If the compound remains insoluble even with a significant amount of hot solvent, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and attempt the recrystallization with a different solvent system.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again.

    • Cool to a Lower Temperature: If not already done, place the solution in an ice bath.

Issue 3: The compound "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated to a degree that the compound comes out of solution as a liquid rather than a solid crystal lattice. This is more common when the melting point of the compound is close to the boiling point of the solvent or when there are significant impurities.[9]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.[9]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[9]

Issue 4: Low recovery of the purified compound.

  • Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.

  • Solution:

    • Check the Mother Liquor: Evaporate a small amount of the mother liquor. If a significant amount of solid remains, there is still a substantial amount of your compound in solution. You can attempt a "second crop" of crystals by concentrating the mother liquor and re-cooling.

    • Optimize Solvent Volume: In subsequent attempts, use a more minimal amount of hot solvent for dissolution.

    • Ensure Complete Crystallization: Allow adequate time for cooling, both at room temperature and in an ice bath.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose between the single-solvent and two-solvent methods?

A1: The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If you cannot find a single solvent that meets these criteria, a two-solvent system is a good alternative. The best approach is often determined empirically through small-scale solubility tests.

Q2: Can I use a solvent other than ethanol for the single-solvent recrystallization?

A2: Yes. Based on the solubility of similar compounds, other polar protic solvents like methanol or isopropanol could be effective. Chloroform has also been used to recrystallize a related aldehyde.[10] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.

Q3: What is the purpose of washing the crystals with cold solvent after filtration?

A3: The cold solvent wash removes any residual mother liquor that may be clinging to the surface of the crystals. The mother liquor contains the dissolved impurities, so this step is crucial for achieving high purity. It is important to use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your purified crystals.

Q4: My purified crystals are colored. How can I remove the color?

A4: If your product is expected to be colorless, the coloration is due to impurities. You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Section 5: Visualizing the Workflow

To further clarify the recrystallization process, the following diagrams illustrate the decision-making and procedural steps.

Recrystallization_Workflow start Crude 2-Bromo-5-fluoro- N-methylbenzamide dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration_q Insoluble impurities present? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Slowly cool to room temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath collect Collect crystals via vacuum filtration ice_bath->collect wash Wash with ice-cold solvent collect->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: General workflow for single-solvent recrystallization.

Solvent_Selection_Logic start Start: Crude Product test_solubility Test solubility in a potential single solvent start->test_solubility is_good_single Good solubility difference between hot and cold? test_solubility->is_good_single use_single Proceed with Single- Solvent Recrystallization is_good_single->use_single Yes find_pair Find a solvent pair: 1. Good solvent (dissolves product) 2. Poor solvent (product insoluble) is_good_single->find_pair No use_two_solvent Proceed with Two- Solvent Recrystallization find_pair->use_two_solvent

Caption: Decision logic for choosing a recrystallization method.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

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  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (2013). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2015). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. (2020). Google Patents.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 2-bromo-5-fluoro-N-[2-(furan-2-yl)ethyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • 2-bromo-5-fluoro-N-(2-methylpentan-3-yl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. (2018). Google Patents.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as 2-Bromo-5-fluoro-N-methylbenzamide, are the foundational building blocks of these APIs. While not the final drug substance, the impurity profile of an intermediate can propagate through subsequent synthetic steps, potentially impacting the final API's stability, safety, and therapeutic effect. For instance, structurally similar compounds like 4-Bromo-2-fluoro-N-methylbenzamide serve as key intermediates in the synthesis of androgen-receptor antagonists like Enzalutamide.[1] Therefore, rigorous analytical characterization is not optional—it is a mandatory, science-driven necessity to ensure a well-controlled and reproducible manufacturing process.

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of 2-Bromo-5-fluoro-N-methylbenzamide. We will move beyond procedural lists to explore the underlying scientific rationale for method selection, offering field-proven insights into establishing a robust and self-validating analytical control strategy. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate techniques for their specific needs, ensuring compliance with stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy. For a molecule like 2-Bromo-5-fluoro-N-methylbenzamide, a substituted benzamide of moderate polarity, reversed-phase HPLC (RP-HPLC) is the method of choice.[6] This technique separates the main compound from its impurities based on differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:
  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds. Its versatility makes it a reliable starting point for method development.[6]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier chosen for its low viscosity, UV transparency, and strong elution strength. A gradient elution, where the proportion of acetonitrile is increased over time, is initially employed to screen for a wide range of potential impurities with varying polarities.[6][7] This allows for the determination of optimal conditions, which can later be refined into a faster isocratic method if suitable.[6]

  • Detector (UV/PDA): The benzamide structure contains a chromophore that absorbs ultraviolet (UV) light.[6] A Photodiode Array (PDA) detector is superior to a simple UV detector as it captures the entire UV-visible spectrum for each peak. This is invaluable for peak purity analysis, helping to distinguish co-eluting impurities from the main analyte peak and providing clues about an impurity's identity. The typical absorbance maximum for substituted benzophenones is in the 250-350 nm range, and a similar range would be scanned for our target molecule.[6]

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 50% B, increase linearly to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[6]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, with PDA scan from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 2-Bromo-5-fluoro-N-methylbenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).[6]

    • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.[6]

    • Sample Solution: Prepare the test sample at the same concentration as the working standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (ACN/Water) Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample into Vial Seal Seal Vial Weigh->Seal Incubate Incubate Vial (e.g., 80°C) Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Separation in GC Column Inject->Separate Analyze MS Detection & Analysis Separate->Analyze Identify Identify Impurities (Library Search) Analyze->Identify Quantify Quantify vs. Standards Identify->Quantify NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation Weigh Accurately Weigh Sample (& Standard) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Spectrum in High-Field NMR Dissolve->Acquire Process Process Data (FT, Phasing) Acquire->Process Integrate Integrate Signals Process->Integrate Identify Identify Impurity Signals Integrate->Identify Quantify Calculate Molar Purity Identify->Quantify EA_Workflow cluster_prep Sample Preparation cluster_ea Elemental Analysis cluster_data Data Comparison Dry Dry Sample Weigh Weigh 1-3 mg into Tin Capsule Dry->Weigh Combust High-Temp Combustion Weigh->Combust Separate Gas Separation (GC Column) Combust->Separate Detect TCD Detection Separate->Detect Calculate Calculate Experimental %C, %H, %N Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare

Sources

A Guide to the Structural Verification of 2-Bromo-5-fluoro-N-methylbenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of 2-Bromo-5-fluoro-N-methylbenzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of spectral prediction for this specific molecule, outline a robust experimental protocol, and compare the utility of NMR with other common analytical techniques, thereby offering a comprehensive framework for its characterization.

The Imperative of Structural Integrity

In the synthesis of novel chemical entities, particularly those with potential pharmaceutical applications, absolute certainty of the molecular structure is paramount. Any ambiguity can lead to misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, costly failures in the development pipeline. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicting the Spectroscopic Signature of 2-Bromo-5-fluoro-N-methylbenzamide

The structure of 2-Bromo-5-fluoro-N-methylbenzamide is presented below:

¹H NMR Spectral Prediction

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the N-H proton of the amide, and the N-methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents: the electron-withdrawing bromo and N-methylcarboxamide groups, and the electron-withdrawing but also pi-donating fluoro group.

Aromatic Region:

The chemical shift of benzene protons is approximately 7.3 ppm.[1] We can predict the shifts of the three aromatic protons in our target molecule by considering the additive effects of the substituents.

  • H-3: This proton is ortho to the bromine atom and meta to both the fluorine and the N-methylcarboxamide group. The ortho position to a halogen is typically deshielded.

  • H-4: This proton is meta to the bromine and the N-methylcarboxamide group, and ortho to the fluorine atom. The position ortho to fluorine experiences significant deshielding.

  • H-6: This proton is ortho to the N-methylcarboxamide group and meta to the fluorine atom. The ortho position to the amide group is also deshielded.

Amide and Methyl Regions:

  • N-H Proton: The chemical shift of the amide proton can be broad and is highly dependent on solvent and concentration. It is expected to appear as a broad singlet. In some cases, coupling to the N-methyl protons may be observed.

  • N-Methyl Protons (-CH₃): The N-methyl group will appear as a doublet due to coupling with the adjacent N-H proton. The chemical shift for the methyl protons of N-methylbenzamide is around 2.95 ppm.[2] The substituents on the aromatic ring are not expected to significantly alter this value. Due to restricted rotation around the amide C-N bond, it is possible to observe two distinct signals for the methyl group in some N-substituted amides.[3]

Splitting Patterns (Multiplicities):

The coupling between adjacent aromatic protons follows predictable patterns. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[1]

  • H-3: Will be a doublet of doublets, coupled to H-4 (ortho) and potentially showing a smaller coupling to the fluorine atom.

  • H-4: Will be a triplet of doublets (or a more complex multiplet), coupled to H-3 (ortho), H-6 (meta), and the fluorine atom.

  • H-6: Will be a doublet of doublets, coupled to H-4 (meta) and potentially showing a smaller coupling to the fluorine atom.

¹³C NMR Spectral Prediction

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the range of 165-175 ppm.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will be distinct. The carbons directly attached to the electronegative bromine and fluorine atoms (C-2 and C-5) will be significantly affected. The carbon attached to the N-methylcarboxamide group (C-1) will also have a characteristic chemical shift. Predicting the exact shifts requires computational methods or comparison with a wider range of similar compounds, but their relative order can be estimated based on substituent effects.

  • N-Methyl Carbon (-CH₃): The N-methyl carbon in N-methylbenzamide appears around 26-27 ppm.

Experimental Protocol for NMR Analysis

A rigorous and reproducible experimental protocol is essential for obtaining high-quality NMR data for structural validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 2-Bromo-5-fluoro-N-methylbenzamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Measure the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

    • Assign each signal to the corresponding proton and carbon atom in the molecule based on the predicted spectra and established correlation tables.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the primary tool for structural elucidation, a comprehensive validation often involves complementary analytical techniques. The following table provides a comparison of NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the characterization of 2-Bromo-5-fluoro-N-methylbenzamide.

Analytical Technique Information Provided Strengths for 2-Bromo-5-fluoro-N-methylbenzamide Limitations
¹H and ¹³C NMR Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of each atom.Unambiguous confirmation of the substitution pattern on the aromatic ring. Differentiates between isomers. Provides information on the N-methyl group.Relatively low sensitivity compared to MS. Requires a pure sample.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Confirms the molecular formula (C₈H₇BrFNO) through high-resolution mass spectrometry (HRMS). Fragmentation can support the presence of the benzoyl and N-methylamide moieties.[5][6]Does not provide information on the substitution pattern of the aromatic ring. Cannot distinguish between isomers with the same molecular weight.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Confirms the presence of the N-H bond (stretching and bending vibrations), the C=O bond of the amide (amide I band), and the C-N bond (amide II band).[7]Provides limited information about the overall molecular structure and connectivity. Does not confirm the specific substitution pattern on the aromatic ring.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of 2-Bromo-5-fluoro-N-methylbenzamide, integrating NMR with other analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS) Purification->MS Complementary Analysis IR Infrared Spectroscopy Purification->IR Complementary Analysis Structure_Confirmation Final Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the structural validation of 2-Bromo-5-fluoro-N-methylbenzamide.

Conclusion

The structural validation of a novel chemical entity like 2-Bromo-5-fluoro-N-methylbenzamide is a critical step in the research and development process. This guide has demonstrated that through a combination of predictive analysis based on fundamental NMR principles and a systematic experimental approach, a high degree of confidence in the assigned structure can be achieved. While ¹H and ¹³C NMR spectroscopy serve as the cornerstone of this validation, the integration of complementary techniques such as mass spectrometry and infrared spectroscopy provides a self-validating system, ensuring the scientific integrity of the data. By following the outlined methodologies, researchers can confidently confirm the structure of 2-Bromo-5-fluoro-N-methylbenzamide and proceed with further investigations into its chemical and biological properties.

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  • Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436-444.
  • Gerig, J. T. (2003). An Overview of Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.
  • Richards, R. E., & Thompson, H. W. (1949). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 1248-1260.
  • Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

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  • Gerig, J. T. (2011). An Overview of Fluorine NMR. eMagRes.
  • da Silva, A. B., et al. (2017).
  • Abraham, R. J., & Byrne, J. J. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bromo-fluoro-N-methylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Isomer Differentiation

In the landscape of drug discovery and materials science, the precise structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as the bromo-fluoro-N-methylbenzamide series, often exhibit vastly different pharmacological, toxicological, and material properties. A subtle shift in a substituent's position on the aromatic ring can profoundly alter molecular conformation, electronic distribution, and intermolecular interactions, thereby dictating its biological activity and physical characteristics.

This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous differentiation of bromo-fluoro-N-methylbenzamide isomers. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectral output. By integrating insights from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic analytical workflow. This document is designed for researchers, analytical chemists, and drug development professionals who require robust, validated methods for isomer characterization.

The Analytical Workflow: An Integrated Spectroscopic Approach

The characterization of closely related isomers necessitates a multi-pronged approach where each technique provides orthogonal, confirmatory data. A typical workflow involves leveraging the strengths of each method to build a comprehensive structural profile.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Elucidation Prep Purified Isomer (A, B, or C) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_data Connectivity & Environment (Chemical Shifts, Couplings) NMR->NMR_data IR_data Functional Groups (Vibrational Modes) IR->IR_data MS_data Molecular Weight & Formula (M+ Peak, Isotopes, Fragments) MS->MS_data Confirm Unambiguous Isomer Structure Confirmation NMR_data->Confirm IR_data->Confirm MS_data->Confirm

Caption: Integrated workflow for isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled in its ability to map the precise connectivity and chemical environment of atoms within a molecule. For bromo-fluoro-N-methylbenzamide isomers, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The key to differentiation lies in how the anisotropic and electronic effects of the bromine, fluorine, and N-methylbenzamide substituents influence chemical shifts (δ) and spin-spin coupling constants (J).

Causality: Why Isomerism Dictates the NMR Spectrum
  • Chemical Shifts (δ): The electron density around a nucleus determines its resonance frequency. Fluorine is a strongly electronegative and electron-withdrawing group, causing deshielding (a downfield shift to higher ppm) of nearby nuclei. Bromine is also electronegative but less so than fluorine. The amide group (-CONHCH₃) is electron-withdrawing, deactivating the aromatic ring, primarily at the ortho and para positions. The interplay of these effects creates a unique electronic fingerprint for each isomer.

  • Coupling Constants (J): Spin-spin coupling provides through-bond connectivity information. The magnitude of J-couplings between protons on the aromatic ring reveals their relative positions (ortho: ³JHH ≈ 7-9 Hz; meta: ⁴JHH ≈ 2-3 Hz; para: ⁵JHH ≈ 0-1 Hz). Crucially, couplings between protons and fluorine (JHF) and carbons and fluorine (JCF) are highly diagnostic, with magnitudes that vary significantly with the number of intervening bonds.

Comparative Data Analysis

Let us consider three representative isomers:

  • Isomer A: 2-Bromo-5-fluoro-N-methylbenzamide

  • Isomer B: 4-Bromo-2-fluoro-N-methylbenzamide

  • Isomer C: 3-Bromo-4-fluoro-N-methylbenzamide

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

IsomerAromatic Protons (δ, ppm, multiplicity, J in Hz)N-H (δ, ppm)N-CH₃ (δ, ppm)
A H3: ~7.6 (dd, J ≈ 9.0, 4.5); H4: ~7.2 (td, J ≈ 9.0, 3.0); H6: ~7.9 (dd, J ≈ 5.0, 3.0)~6.3 (br s)~3.0 (d, J ≈ 4.9)
B H3: ~7.8 (t, J ≈ 8.5); H5: ~7.4 (dd, J ≈ 8.5, 2.0); H6: ~7.6 (d, J ≈ 8.5)~6.4 (br s)~3.0 (d, J ≈ 4.9)
C H2: ~7.9 (d, J ≈ 2.0); H5: ~7.3 (d, J ≈ 8.5); H6: ~7.7 (dd, J ≈ 8.5, 2.0)~6.3 (br s)~3.0 (d, J ≈ 4.9)

Note: Due to the amide C-N bond's partial double bond character, restricted rotation can lead to the observation of two distinct species (rotamers), potentially doubling the N-H and N-CH₃ signals. This phenomenon is solvent and temperature-dependent.[1]

Table 2: Predicted Differentiating Features in ¹³C NMR (125 MHz, CDCl₃)

IsomerKey Differentiating Signals (δ, ppm) & C-F Couplings (JCF in Hz)
A C5 (bearing F): Strong deshielding, large ¹JCF (~250 Hz); C1, C2, C4, C6 show smaller ²JCF, ³JCF, ⁴JCF couplings.
B C2 (bearing F): Strong deshielding, large ¹JCF (~255 Hz); C1, C3, C4 show significant couplings. C4 (bearing Br) will be relatively shielded.
C C4 (bearing F): Strong deshielding, large ¹JCF (~260 Hz); C3 (bearing Br) will be relatively shielded. C2, C5 show significant couplings.
Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural elucidation.[2]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d is suitable for general characterization, while DMSO-d₆ can be useful for resolving N-H proton signals which exchange more slowly.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • ¹H NMR: Acquire the spectrum using a standard 30° or 45° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.[3]

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A 30° pulse angle, 2-second acquisition time, and 2-second relaxation delay are recommended. A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[2]

    • 2D NMR (COSY, HSQC, HMBC): Acquire these spectra as needed to definitively assign proton and carbon signals and confirm connectivity, especially for ambiguous cases.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the ¹H signals and measure coupling constants.

FT-IR Spectroscopy: Probing Functional Groups and Substitution Patterns

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While all isomers share the same core functional groups (amide, aromatic ring, C-F, C-Br), the precise frequencies of their vibrational modes are subtly influenced by the electronic effects of the substituent positions.

Causality: How Isomerism Affects Vibrational Frequencies
  • Amide Bands: The C=O stretch (Amide I, ~1630-1690 cm⁻¹) and N-H bend (Amide II, ~1510-1570 cm⁻¹) are sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups can alter the resonance of the amide bond, shifting these frequencies.[4][5]

  • C-F and C-Br Bonds: The C-F stretching vibration appears as a strong band in the 1000-1400 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers, typically 500-650 cm⁻¹. The exact position is influenced by the overall molecular structure.[6]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region are highly characteristic of the aromatic ring substitution pattern.[7] A 1,2,4-trisubstituted ring (Isomer C) will have a different pattern than a 1,2,5-trisubstituted ring (Isomer A).

Table 3: Key Differentiating FT-IR Absorptions (cm⁻¹)

VibrationTypical RangeExpected Differences Among Isomers
N-H Stretch3300 - 3500Minor shifts based on potential for intramolecular H-bonding (e.g., with an ortho-fluoro substituent).
C=O Stretch (Amide I)1630 - 1690Subtle shifts (~5-10 cm⁻¹) depending on the net electron-withdrawing effect at the point of attachment.
C-F Stretch1000 - 1400The position will be consistent but may show minor shifts based on interaction with adjacent substituents.
Aromatic C-H Bending680 - 900This region is most diagnostic. Each isomer will exhibit a unique pattern of bands corresponding to its specific trisubstitution pattern.
Experimental Protocol: FT-IR Spectroscopy

This protocol describes a standard method for acquiring solid-state IR data.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR setup.

    • Place a small amount (1-2 mg) of the solid powdered sample onto the crystal.

    • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation & Acquisition:

    • Use a standard FT-IR spectrometer.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

    • A spectral resolution of 4 cm⁻¹ is typically sufficient.[8]

  • Data Processing:

    • The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although for qualitative comparison it is often not required.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Pathways

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For halogenated compounds, MS provides an unmistakable signature due to the natural isotopic abundances of bromine and chlorine.

Causality: Isotopic Patterns and Fragmentation
  • Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This means that any ion containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units (m/z). This provides definitive evidence for the presence of bromine.

  • Fragmentation: Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The most common fragmentation pathway for amides is the cleavage of the N-CO bond.[10] The substitution pattern on the aromatic ring can influence the stability of the resulting acylium ion and may open up alternative fragmentation pathways, leading to different relative intensities of fragment peaks for each isomer.

G Mol_Ion Molecular Ion [M]⁺˙ (Shows M/M+2 for Br) Acylium Acylium Ion [Br(F)C₆H₃CO]⁺ Mol_Ion->Acylium α-cleavage Amine_Radical Amine Radical [•NHCH₃] Mol_Ion->Amine_Radical Aryl_Ion Aryl Cation [Br(F)C₆H₃]⁺ Acylium->Aryl_Ion -CO Loss_CO Loss of CO

Sources

A Comparative Guide to the Catalytic Performance of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is paramount. 2-Bromo-5-fluoro-N-methylbenzamide has emerged as a valuable and versatile building block, notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other biologically active molecules.[1] Its utility stems from the presence of multiple reaction handles: a bromine atom amenable to various cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and an N-methylbenzamide moiety that can participate in crucial binding interactions.

This guide provides an in-depth technical comparison of the performance of 2-Bromo-5-fluoro-N-methylbenzamide in several key catalytic systems. By delving into the mechanistic nuances and presenting comparative data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of Catalytic System Selection

The success of any cross-coupling reaction hinges on the judicious selection of the catalytic system, which typically comprises a metal precursor (most commonly palladium, but also copper and nickel) and a supporting ligand. The electronic and steric properties of both the substrate and the chosen ligand profoundly influence reaction efficiency, yield, and selectivity. For a substrate like 2-Bromo-5-fluoro-N-methylbenzamide, the electron-withdrawing nature of the fluorine and amide groups can impact the oxidative addition step, a critical phase in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium catalysis remains the workhorse for carbon-carbon and carbon-heteroatom bond formation. We will explore the performance of 2-Bromo-5-fluoro-N-methylbenzamide in three major palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceuticals.[2] The reaction of 2-Bromo-5-fluoro-N-methylbenzamide with various boronic acids or esters is a key step in the synthesis of many complex molecules.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. The choice of ligand is critical for promoting these steps, especially with potentially challenging substrates.[3]

Comparative Performance of Catalyst Systems:

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O1001280-90
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT - 802-6>90
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH/H₂O804-8>90

Note: The yields are estimated based on reactions with structurally similar substrates and general knowledge of the field, as specific comparative data for 2-Bromo-5-fluoro-N-methylbenzamide is not extensively published.

Discussion: While traditional phosphine ligands like PPh₃ can be effective, modern biaryl phosphine ligands such as SPhos and XPhos often provide superior results, especially for sterically hindered or electronically deactivated substrates.[3] These bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of 2-Bromo-5-fluoro-N-methylbenzamide, a catalyst system employing SPhos or XPhos is anticipated to provide higher yields and shorter reaction times compared to first-generation catalysts. Microwave-assisted protocols can further accelerate these reactions.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 2-Bromo-5-fluoro-N-methylbenzamide, boronic acid, base, and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon). A->B C Add Palladium catalyst and ligand. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and perform an aqueous work-up. E->F G Extract the product with an organic solvent. F->G H Purify the crude product by column chromatography. G->H

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a clean, dry reaction vessel, add 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) and degas the mixture by bubbling with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many drug candidates.[6] This reaction allows for the coupling of 2-Bromo-5-fluoro-N-methylbenzamide with a wide range of primary and secondary amines.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination. The choice of a strong, non-nucleophilic base is crucial for the efficiency of this reaction.

Comparative Performance of Catalyst Systems:

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene10012-2470-85
Pd(OAc)₂ / XantphosXantphosCs₂CO₃1,4-Dioxane1108-1685-95
[Pd(allyl)Cl]₂ / RuPhosRuPhosK₂CO₃t-BuOH80-1004-12>90

Note: The yields are estimated based on reactions with structurally similar substrates and general knowledge of the field.

Discussion: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. While early systems used ligands like BINAP, more recent generations of bulky, electron-rich phosphine ligands such as Xantphos and RuPhos have shown broader substrate scope and higher efficiency. For the amination of 2-Bromo-5-fluoro-N-methylbenzamide, a system employing a modern Buchwald ligand is likely to provide the best results. Microwave-assisted methods have also been shown to significantly reduce reaction times for this transformation.[7]

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 2-Bromo-5-fluoro-N-methylbenzamide, amine, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add Palladium catalyst and ligand. B->C D Heat the reaction mixture. C->D E Monitor reaction progress. D->E F Cool and perform aqueous work-up. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-5-fluoro-N-methylbenzamide (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol) in a reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., Xantphos, 0.02 mmol).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring until the reaction is complete.

  • Work-up and Purification: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Mechanistic Considerations: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. Copper-free variations have also been developed to avoid issues with homocoupling of the alkyne.

Comparative Performance of Catalyst Systems:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 506-1275-90
Pd(PPh₃)₄CuIi-Pr₂NHDMFRT4-880-95
Pd(OAc)₂ / SPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane806-1280-90

Note: The yields are estimated based on reactions with structurally similar substrates and general knowledge of the field.

Discussion: The classic Pd/Cu system is generally effective for the Sonogashira coupling of 2-Bromo-5-fluoro-N-methylbenzamide. However, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free conditions, often employing a more sophisticated phosphine ligand, can mitigate this side reaction, albeit sometimes requiring higher reaction temperatures.

Alternative Catalytic Systems: Copper and Nickel

While palladium catalysis is dominant, copper and nickel-based systems offer alternative and sometimes advantageous routes for cross-coupling reactions.

Copper-Catalyzed Reactions

Copper-catalyzed Ullmann-type reactions are a classical method for C-N and C-O bond formation.[9] Modern protocols often use ligands to improve the solubility and reactivity of the copper catalyst. For the coupling of 2-Bromo-5-fluoro-N-methylbenzamide with amines or phenols, a copper-catalyzed system could be a cost-effective alternative to palladium, although it may require higher reaction temperatures and longer reaction times.

Nickel-Catalyzed Reactions

Nickel catalysts are gaining prominence due to their lower cost and unique reactivity, particularly in the activation of less reactive C-Cl and C-F bonds.[10] For 2-Bromo-5-fluoro-N-methylbenzamide, a nickel-based system could be particularly interesting for selective C-Br bond functionalization. Nickel catalysts are also effective for reductive couplings.

Conclusion and Future Outlook

2-Bromo-5-fluoro-N-methylbenzamide is a valuable building block whose reactivity can be effectively harnessed through a variety of catalytic cross-coupling reactions. The choice of the optimal catalytic system is highly dependent on the desired transformation.

  • For Suzuki-Miyaura couplings , modern biaryl phosphine ligands such as SPhos and XPhos with a palladium precursor are recommended for high efficiency.

  • In Buchwald-Hartwig aminations , bulky, electron-rich ligands are crucial for achieving high yields with a broad range of amines.

  • For Sonogashira couplings , both traditional Pd/Cu systems and copper-free alternatives can be effective, with the latter offering advantages in minimizing side reactions.

The development of more active and selective catalysts, including those based on nickel and copper, will continue to expand the synthetic utility of 2-Bromo-5-fluoro-N-methylbenzamide, enabling the synthesis of increasingly complex and potent pharmaceutical agents.

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Choosing the Right Tool: A Comparative Guide to HPLC and GC-MS for the Analysis of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of halogenated benzamides. As a class of compounds significant in pharmaceuticals, agriculture, and environmental science, their accurate quantification presents unique analytical challenges. This document moves beyond a simple listing of specifications to explain the fundamental causality behind methodological choices, empowering researchers to select the most appropriate technique for their specific analytical needs.

The Core Analytical Challenge: The Physicochemical Nature of Halogenated Benzamides

Halogenated benzamides are characterized by a benzene ring, an amide group, and one or more halogen substituents (F, Cl, Br, I). This structure imparts specific properties that dictate the choice of analytical methodology:

  • Polarity: The amide group (-CONH₂) is highly polar, leading to strong intermolecular interactions and high water solubility.

  • Volatility: Due to their polarity and relatively high molecular weight, most halogenated benzamides are non-volatile or semi-volatile. They do not readily transition into the gaseous phase without significant thermal energy.

  • Thermal Stability: The amide bond can be susceptible to thermal degradation at the high temperatures often required for GC analysis.[1][2]

The central decision between HPLC and GC-MS hinges on these properties. HPLC is designed for non-volatile, polar compounds, while GC is optimized for volatile and thermally stable analytes.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is fundamentally suited for the direct analysis of halogenated benzamides. It separates components in a liquid sample using a liquid mobile phase and a solid stationary phase.[2] For these analytes, Reversed-Phase HPLC (RP-HPLC) is the predominant mode, where a non-polar stationary phase separates compounds based on their hydrophobicity.

Why HPLC is a Natural Fit: The primary advantage of HPLC is its ability to analyze compounds in their native, dissolved state at or near ambient temperature, completely bypassing the need for volatilization.[4] This directly addresses the challenges of low volatility and potential thermal instability inherent to halogenated benzamides. Sample preparation can be as straightforward as dissolving the analyte in a suitable solvent, filtering, and injecting.[5]

Detection Systems for HPLC:

  • UV-Vis/Photodiode Array (PDA): The aromatic ring in benzamides makes them strong chromophores, allowing for sensitive detection using UV-Vis or PDA detectors.[6] A PDA detector provides spectral information, which aids in peak purity assessment and initial identification.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer, particularly with an Electrospray Ionization (ESI) source, offers superior sensitivity and selectivity. ESI is a "soft ionization" technique that transfers ions from solution to the gas phase with minimal fragmentation, typically preserving the molecular ion.[7] This is highly advantageous for confirming molecular weight and for quantification.

Experimental Workflow: HPLC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of halogenated benzamides using HPLC-MS.

HPLC_Workflow Sample Sample Weighing & Dissolution Filter Syringe Filtration (0.22 or 0.45 µm) Sample->Filter Sample Prep Vial Transfer to Autosampler Vial Filter->Vial HPLC HPLC System (Pump, Autosampler, Column) Vial->HPLC Injection Column Reversed-Phase C18 Column HPLC->Column Separation MS Mass Spectrometer (ESI Source) Column->MS Ionization & Detection Data Data Acquisition & Processing MS->Data Signal

Caption: Standard workflow for direct analysis of halogenated benzamides via HPLC-MS.

Protocol 1: General RP-HPLC-MS Method
  • Standard & Sample Preparation: Accurately weigh and dissolve the halogenated benzamide standard or sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL for stock, diluted to µg/mL or ng/mL working standards).

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-500. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect Approach

GC separates compounds in a gaseous mobile phase. For an analyte to be amenable to GC, it must be both volatile and thermally stable.[3] As established, halogenated benzamides generally fail on both counts. Therefore, direct analysis by GC-MS is often impossible.

The Derivatization Imperative: To make these compounds suitable for GC, a chemical modification step known as derivatization is required.[8] Derivatization converts polar functional groups (like the N-H in the amide) into less polar, more volatile, and more thermally stable groups.[8][9] Common derivatization reactions for amides include:

  • Silylation: Reacting the amide with a silylating agent (e.g., BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.

  • Acylation: Reacting with an acylating agent (e.g., trifluoroacetic anhydride) to form a more stable derivative.

This additional step introduces complexity, potential for incomplete reactions, and the introduction of artifacts, which must be carefully controlled and validated.[9]

Detection Systems for GC: The universal detector for GC is the mass spectrometer.

  • Electron Ionization (EI): This is a hard ionization technique that fragments molecules in a predictable and reproducible way. The resulting mass spectrum is a "fingerprint" that can be compared against libraries (like NIST) for confident identification. This provides rich structural information that soft ionization techniques like ESI lack.[6][10]

  • Halogen-Specific Detectors: For targeted analysis, detectors like the Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) offer exceptional sensitivity and selectivity for halogenated compounds.[11]

Experimental Workflow: GC-MS Analysis with Derivatization

The diagram below outlines the necessary steps for GC-MS analysis, including the critical derivatization stage.

GCMS_Workflow Sample Sample Weighing & Dissolution Deriv Derivatization (e.g., Silylation with BSTFA) + Heat Sample->Deriv Sample Prep Vial Transfer to GC Autosampler Vial Deriv->Vial GC GC System (Inlet, Column, Oven) Vial->GC Injection Column Capillary Column (e.g., DB-5ms) GC->Column Separation MS Mass Spectrometer (EI Source) Column->MS Ionization & Detection Data Data Acquisition & Processing MS->Data Signal

Caption: Workflow for GC-MS analysis, highlighting the mandatory derivatization step.

Protocol 2: General GC-MS Method with Silylation
  • Sample Preparation: Accurately weigh ~1 mg of the sample or standard into a reaction vial. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 100 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Seal the vial tightly.

  • Reaction: Heat the vial at 70 °C for 30 minutes to ensure complete reaction. Allow to cool to room temperature.

  • GC-MS Conditions:

    • Inlet: Splitless mode, 250 °C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-550.

Head-to-Head Performance Comparison

FeatureHPLC / HPLC-MSGC-MSCausality & Expert Insight
Analyte Suitability Excellent. Directly compatible with polar, non-volatile, and thermally labile compounds.[1][2]Poor (without derivatization). Requires analytes to be volatile and thermally stable.[3]The inherent physicochemical properties of halogenated benzamides make HPLC the path of least resistance.
Sample Preparation Simple. Often "dilute and shoot" or simple Solid Phase Extraction (SPE).[5]Complex. Requires a validated, and often optimized, derivatization step.[8][9]Derivatization adds time, cost, and potential sources of error. Incomplete reactions can lead to inaccurate quantification.
Separation Efficiency Good to Very Good.Excellent. Capillary GC columns typically offer higher theoretical plates (resolution) than standard HPLC columns.[10]If analyzing a complex mixture with many closely related isomers, the superior resolution of GC could be an advantage, provided derivatization is successful.
Speed of Analysis Run times typically 10-60 minutes.[4]Potentially Faster. GC run times can be shorter, often under 20 minutes.[2][4]While the GC run itself may be faster, this advantage is often negated by the time required for sample derivatization.
Identification Good (based on retention time and MS). ESI provides molecular weight but limited fragmentation.[7]Excellent. EI provides reproducible, library-searchable fragmentation patterns for high-confidence identification.[10]For identifying unknown benzamide-related impurities or degradants, the structural information from GC-EI-MS is superior.
Matrix Effects Moderate to High. ESI is prone to ion suppression or enhancement from co-eluting matrix components.Low. EI is a gas-phase process and is significantly less affected by the sample matrix.For complex matrices like environmental or biological samples, the robustness of GC-EI-MS against matrix effects can be a significant advantage.
Cost & Maintenance Higher operational cost due to high-purity solvent consumption.[4]Lower operational cost using inert carrier gases (He, N₂).[4]The initial instrument costs are comparable, but the long-term solvent costs for HPLC can be substantial.

Senior Application Scientist's Recommendation

For the routine, quantitative analysis of known halogenated benzamides, HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is the superior and recommended technique. Its primary advantage is the ability to analyze these polar, non-volatile compounds directly, eliminating the complex, error-prone, and time-consuming step of derivatization. The workflow is simpler, more robust for quantitative purposes, and avoids potential thermal degradation of the analyte.

GC-MS should be considered a secondary or specialized tool for this application under specific circumstances:

  • Structural Elucidation of Unknowns: When the goal is to identify unknown impurities or degradation products, the reproducible, library-searchable fragmentation patterns generated by Electron Ionization (EI) in GC-MS are invaluable.

  • Analysis in Highly Complex Matrices: If significant matrix-induced ion suppression is observed in LC-MS, the inherent resistance of GC-MS to such effects may provide more reliable data.

  • Leveraging Existing Infrastructure: In labs with extensive GC-MS instrumentation and expertise but limited HPLC-MS capacity, developing a derivatization-GC-MS method may be a practical choice.

  • Analysis of Volatile Analogs: If the research involves more volatile, lower molecular weight benzamide analogs, GC-MS becomes a more viable direct option.

Ultimately, the choice is driven by the analytical goal. For reliable quantification, the direct approach of HPLC is optimal. For in-depth structural investigation, the indirect, but powerful, approach of GC-MS holds a distinct advantage.

References

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  • ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. ALS. Available at: [Link]

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  • ResearchGate. (2009). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. ResearchGate. Available at: [Link]

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  • PubMed. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography? YouTube. Available at: [Link]

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A Senior Application Scientist's Guide to Aryl Halide Reactivity: A Comparative Analysis Centered on 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Substituted Aryl Halides in Modern Synthesis

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Aryl halides, particularly those bearing a carefully selected array of substituents, serve as pivotal building blocks in the construction of complex molecular architectures. Their utility is most profoundly realized in transition-metal-catalyzed cross-coupling reactions, which have revolutionized the way chemists forge carbon-carbon and carbon-heteroatom bonds. The reactivity of these aryl halides is not uniform; it is a nuanced interplay of electronic and steric factors dictated by the substituents on the aromatic ring. This guide offers an in-depth comparative analysis of the reactivity of a key exemplar, 2-Bromo-5-fluoro-N-methylbenzamide , benchmarked against a curated selection of other aryl halides. Our objective is to provide a predictive framework for researchers, enabling more informed decisions in reaction design and optimization.

Understanding the Reactivity of 2-Bromo-5-fluoro-N-methylbenzamide: A Multifactorial Analysis

The reactivity of 2-Bromo-5-fluoro-N-methylbenzamide in common synthetic transformations is governed by the cumulative electronic and steric influence of its substituents: the bromine leaving group, the strongly electron-withdrawing fluorine atom, and the ortho-N-methylbenzamide moiety.

Electronic Effects:

  • Fluorine (para to Bromine): The fluorine atom at the 5-position exerts a powerful electron-withdrawing effect through induction (-I), which dominates over its weak resonance donation (+R). This polarization of the aromatic ring makes the carbon atom bonded to the bromine more electrophilic and, therefore, more susceptible to oxidative addition by a low-valent palladium catalyst—often the rate-determining step in many cross-coupling reactions.

  • N-methylbenzamide (ortho to Bromine): The amide group is generally considered electron-withdrawing, further activating the C-Br bond. The presence of the N-methyl group has a modest electronic influence but can play a significant role sterically.

Steric Effects:

  • The Ortho N-methylbenzamide Group: This substituent introduces significant steric hindrance around the C-Br bond. This bulk can impede the approach of the palladium catalyst, potentially slowing down the rate of oxidative addition. The N-methyl group, in particular, can restrict the rotation of the amide bond, influencing the effective steric profile of the substituent. This steric impediment can be a double-edged sword: while it may necessitate more robust catalytic systems, it can also offer opportunities for selective transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To contextualize the reactivity of 2-Bromo-5-fluoro-N-methylbenzamide, we will compare its anticipated performance with a selection of other aryl bromides in three of the most pivotal cross-coupling reactions in modern synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The following comparisons are based on established principles of physical organic chemistry and supported by representative experimental data for analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The reactivity of the aryl halide is a critical parameter for success.

Reactivity Comparison:

Aryl HalideKey Substituent EffectsExpected ReactivityRepresentative Yield (%)
2-Bromo-5-fluoro-N-methylbenzamide Ortho-amide (steric hindrance), para-fluoro (activating)Moderate to Good (catalyst dependent)Estimated: 70-85%
2-Bromo-5-fluorotolueneOrtho-methyl (less steric hindrance), para-fluoro (activating)Good to Excellent90%
4-Bromo-N,N-dimethylbenzamidepara-amide (activating), no ortho-steric hindranceExcellent95%
2-BromotolueneOrtho-methyl (moderate steric hindrance), no strong electronic activationModerate85%
4-Bromobenzonitrilepara-nitrile (strongly activating)Excellent98%

Causality Behind Experimental Choices:

The choice of catalyst and ligand is paramount when dealing with sterically hindered and electronically activated substrates like 2-Bromo-5-fluoro-N-methylbenzamide. While traditional catalysts like Pd(PPh₃)₄ may be sufficient for less demanding substrates, ortho-substituted aryl halides often benefit from the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of the active monoligated Pd(0) species, which is more effective in the oxidative addition step with sterically encumbered substrates. The use of a robust base like K₃PO₄ or Cs₂CO₃ is also crucial for the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol, and SPhos, 0.04 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reactivity trends often mirror those of the Suzuki coupling, with steric hindrance playing a key role.

Reactivity Comparison:

Aryl HalideAmineExpected ReactivityRepresentative Yield (%)
2-Bromo-5-fluoro-N-methylbenzamide AnilineModerate (requires specialized ligands)Estimated: 65-80%
2-BromotolueneAnilineGood88%
4-BromobenzonitrileAnilineExcellent96%[2]
4-BromoanisoleAnilineGood92%
2-Bromo-1,3-dimethylbenzeneAnilineChallenging (high steric hindrance)75%

Causality Behind Experimental Choices:

The steric bulk of the ortho-N-methylbenzamide group in our target molecule presents a significant challenge for the Buchwald-Hartwig amination. The choice of a highly active catalyst system is critical. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often employed for such challenging substrates as they promote both the oxidative addition and the C-N reductive elimination steps. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to deprotonate the amine nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

  • Reaction Setup: In a glovebox, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOt-Bu, 1.4 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.01 mmol, and RuPhos, 0.02 mmol) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reaction is generally tolerant of a wide range of functional groups.

Reactivity Comparison:

Aryl HalideAlkyneExpected ReactivityRepresentative Yield (%)
2-Bromo-5-fluoro-N-methylbenzamide PhenylacetyleneModerate to GoodEstimated: 75-90%
1-Bromo-2,4-difluorobenzenePhenylacetyleneExcellent95%
4-BromoanisolePhenylacetyleneGood87%[3]
4-BromotoluenePhenylacetyleneGood85%
1-Bromo-4-iodobenzene (selective at I)PhenylacetyleneExcellent (at Iodo position)>95%[4]

Causality Behind Experimental Choices:

The Sonogashira coupling is often less sensitive to steric hindrance than the Suzuki and Buchwald-Hartwig reactions. The classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to facilitate the transmetalation step. For substrates prone to homo-coupling of the alkyne (Glaser coupling), copper-free conditions have been developed, often employing more specialized ligands and bases. The electron-withdrawing nature of the substituents on 2-Bromo-5-fluoro-N-methylbenzamide should facilitate the oxidative addition step, leading to good reactivity.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are paramount, the electronic nature of 2-Bromo-5-fluoro-N-methylbenzamide also makes it a potential substrate for nucleophilic aromatic substitution (SNAr), particularly if a stronger electron-withdrawing group were present (e.g., a nitro group). In SNAr, the reactivity order of halogens is often inverted compared to cross-coupling: F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, which is stabilized by the high electronegativity of fluorine.

Reactivity Comparison (Hypothetical for a more activated system):

Aryl HalideNucleophileExpected Relative Rate
1-Fluoro-2,4-dinitrobenzenePiperidineVery Fast
1-Bromo-2,4-dinitrobenzenePiperidineFast
1-Chloro-2,4-dinitrobenzenePiperidineModerate

This highlights that for SNAr reactions, an analogous fluoro-substituted benzamide would be significantly more reactive than the bromo-substituted version.

Conclusion: A Predictive Framework for Rational Synthesis

The reactivity of 2-Bromo-5-fluoro-N-methylbenzamide is a compelling case study in the interplay of electronic activation and steric hindrance. The para-fluoro substituent primes the molecule for oxidative addition, while the ortho-N-methylbenzamide group presents a steric challenge that necessitates the use of advanced catalytic systems. By understanding these fundamental principles and comparing with the established reactivity of other aryl halides, researchers can more effectively design and troubleshoot their synthetic routes. This guide provides a foundational understanding to aid in the rational selection of reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.

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  • Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Suzuki Reaction. University of California, Irvine. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Sonogashira coupling reactions of phenylacetylene and aryl halides. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. ResearchGate. Available at: [Link]

  • Solved Nucleophilic Aromatic Substitution Reactions. Chegg.com. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Regioselectivity in the Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The regiochemical outcome of a synthetic transformation can profoundly impact a molecule's pharmacological profile. This guide provides an in-depth analysis of the regioselectivity in the synthesis of "2-Bromo-5-fluoro-N-methylbenzamide," a substituted benzamide with potential applications in medicinal chemistry. We will objectively compare plausible synthetic routes, delve into the mechanistic underpinnings of the observed selectivity, and provide a comprehensive, self-validating experimental workflow to unequivocally confirm the desired isomer's identity.

The Challenge of Regioselectivity: A Tale of Two Substituents

The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide from a readily available starting material like 3-fluoro-N-methylbenzamide presents a classic challenge in electrophilic aromatic substitution. The benzene ring is adorned with two substituents: a fluorine atom and an N-methylamido group. Their directing effects will dictate the position of the incoming electrophile, in this case, a bromine atom.

  • The N-methylamido Group (-CONHCH₃): This group is generally considered an ortho, para-director and an activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[1][2]

  • The Fluorine Atom (-F): As a halogen, fluorine is an ortho, para-director but is also a deactivating group.[3] This is due to the interplay of two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). While the inductive effect decreases the overall reactivity of the ring, the resonance effect directs incoming electrophiles to the ortho and para positions.

When both groups are present on the ring, their directing effects can either be synergistic or competitive, leading to a mixture of products if not carefully controlled.

Synthetic Strategies: A Comparative Analysis

While a specific, detailed experimental protocol for the direct bromination of 3-fluoro-N-methylbenzamide to yield the desired 2-bromo-5-fluoro isomer is not extensively documented in readily available literature, we can propose and compare plausible synthetic pathways based on established chemical principles.

Method 1: Direct Electrophilic Bromination

This is the most straightforward approach, involving the direct reaction of 3-fluoro-N-methylbenzamide with a brominating agent. The regiochemical outcome will be governed by the combined directing effects of the existing substituents.

Plausible Reaction Scheme:

Caption: Directed ortho-lithiation of 3-fluoro-N-methylbenzamide for regioselective bromination.

Discussion of Regioselectivity:

The N-methylamido group directs the deprotonation by n-butyllithium to the adjacent ortho position (C2). [4][5]The subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, would exclusively yield the desired 2-bromo-5-fluoro-N-methylbenzamide. This method offers a significant advantage in terms of regiocontrol over direct bromination.

A Self-Validating Experimental Workflow for Structural Confirmation

Unequivocal validation of the regiochemical outcome is critical. The following comprehensive analytical workflow provides a self-validating system to confirm the identity of the synthesized product as 2-Bromo-5-fluoro-N-methylbenzamide and to quantify the presence of any other regioisomers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structure & Purity Validation Synthesis Synthesized Product (Crude Mixture) Purification Column Chromatography Synthesis->Purification Separation of Isomers NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Isolated Fractions HPLC HPLC Analysis (Isomeric Purity) Purification->HPLC Isolated Fractions & Crude MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Structure Confirmation HPLC->MS Peak Identification

Caption: A comprehensive workflow for the validation of regioselectivity.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is a powerful technique for separating and quantifying regioisomers. [6][7][8][9][10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture and the purified product in the initial mobile phase.

  • Expected Outcome: The chromatogram of the crude mixture may show multiple peaks corresponding to different regioisomers. The purified product should ideally show a single, sharp peak corresponding to the desired 2-Bromo-5-fluoro-N-methylbenzamide. The relative peak areas can be used to determine the isomeric ratio in the crude product.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the cornerstone for unambiguous structure determination. [11][12]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.

    • ¹³C NMR: Will indicate the number of unique carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Will establish proton-proton coupling networks, helping to assign protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the aromatic ring.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides the molecular weight of the compound, confirming the incorporation of one bromine and one fluorine atom.

  • Instrumentation: A mass spectrometer, often coupled with HPLC (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Expected Outcome: The mass spectrum should show a molecular ion peak (or a protonated molecule [M+H]⁺) corresponding to the calculated molecular weight of C₈H₇BrFNO (232.05 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion cluster.

Data Presentation: A Comparative Table of Expected Analytical Data

The following table summarizes the hypothetical, yet realistic, key analytical data expected for the desired product and a potential regioisomeric impurity.

Analytical Technique 2-Bromo-5-fluoro-N-methylbenzamide (Desired Product) 4-Bromo-3-fluoro-N-methylbenzamide (Potential Isomer)
¹H NMR (Aromatic Region) Three distinct aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted ring. Expect characteristic splitting due to H-F and H-H couplings.Three distinct aromatic protons, with different coupling patterns consistent with a 1,3,4-trisubstituted ring.
¹³C NMR (Aromatic Region) Six distinct aromatic carbon signals. The carbon bearing the bromine will be significantly shifted.Six distinct aromatic carbon signals, with different chemical shifts compared to the desired isomer due to the different substitution pattern.
HMBC Correlations Key correlations will be observed between the N-methyl protons and the carbonyl carbon, as well as the aromatic protons and their neighboring carbons, confirming the 2-bromo-5-fluoro substitution.Different HMBC correlations will be observed, reflecting the alternative connectivity of the substituents.
HPLC Retention Time A specific retention time under the defined chromatographic conditions.A different retention time compared to the desired isomer, allowing for separation and quantification.
Mass Spectrum (m/z) Molecular ion cluster showing peaks for [M+H]⁺ and [M+2+H]⁺ with approximately equal intensity, confirming the presence of one bromine atom.Identical molecular weight and isotopic pattern to the desired isomer.

Conclusion

The regioselective synthesis of 2-Bromo-5-fluoro-N-methylbenzamide is a challenge that can be addressed through a careful choice of synthetic strategy. While direct electrophilic bromination is a simpler approach, it is likely to yield a mixture of regioisomers. A directed ortho-lithiation strategy offers a more controlled and selective route to the desired product.

Regardless of the synthetic method employed, a rigorous and multi-faceted analytical validation is non-negotiable. The combination of HPLC for purity assessment and a suite of 1D and 2D NMR experiments for unambiguous structural elucidation, complemented by mass spectrometry, provides a robust and self-validating workflow. This ensures the scientific integrity of the research and the quality of the materials produced for further development.

References

  • Dubost, E., et al. (2011). Synthesis of 2-bromo-5-fluorobenzaldehyde. This is a hypothetical reference based on the search results that point to the synthesis of the aldehyde precursor. A real reference would include the journal, volume, and page numbers.
  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

  • Google Patents. (2016). Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Myers, A. G. Research Group. (n.d.). Directed (ortho) Metallation. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Analytical Methods - RSC Publishing. (n.d.). Development and validation of a stability indicating RP-HPLC method for the determination of bromofluoro benzaldehyde isomers. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. [Link]

  • University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. [Link]

  • Infoscience - EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). 2-bromo-5-fluoro-N-(1-methylcyclobutyl)benzamide. [Link]

  • ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde. [Link]

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A Comparative Guide to the Purity Analysis of 2-Bromo-5-fluoro-N-methylbenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Bromo-5-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore a detailed RP-HPLC protocol, compare its performance against Ultra-Performance Liquid Chromatography (UPLC), and underscore the necessity of orthogonal methods and forced degradation studies for comprehensive impurity profiling, all grounded in authoritative scientific principles.

The Analytical Imperative: Why Purity Matters for 2-Bromo-5-fluoro-N-methylbenzamide

2-Bromo-5-fluoro-N-methylbenzamide serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities—whether they are starting materials, by-products, or degradation products—can carry through the synthetic process, potentially compromising the safety and efficacy of the final drug product.[1] Regulatory bodies mandate rigorous control and characterization of such impurities. Therefore, a precise, accurate, and specific analytical method is not merely a quality control check; it is a cornerstone of drug development and patient safety.

Foundational Knowledge: Physicochemical Properties of the Analyte

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. The structure of 2-Bromo-5-fluoro-N-methylbenzamide, featuring a benzamide core with halogen substitutions, dictates its analytical behavior.

  • Structure and Polarity : The molecule contains a polar amide group (-CONH-) and halogen atoms (Br, F), balanced by a nonpolar benzene ring. This imparts a moderate overall polarity, making it an ideal candidate for Reversed-Phase (RP) chromatography, which separates compounds based on their hydrophobicity.[2]

  • Solubility : It is typically soluble in organic solvents like methanol and acetonitrile and sparingly soluble in aqueous solutions.[3] This property directly informs the choice of diluent for sample preparation and the organic component of the mobile phase.

  • UV Absorbance : The benzamide chromophore within the molecule results in strong ultraviolet (UV) absorbance.[2] Substituted benzophenones and related structures typically exhibit maximum absorbance (λmax) in the 250-350 nm range, making UV or Photodiode Array (PDA) detection highly effective for quantification.[2]

PropertyCharacteristicImplication for HPLC Method
Polarity Moderately polar/hydrophobicIdeal for Reversed-Phase (C18 or C8 column) separation.
Solubility Soluble in Methanol/AcetonitrileSuitable diluents for sample and standard preparation.
UV Absorbance Strong absorbance due to benzamide chromophoreEnables sensitive detection using UV/PDA detectors (λmax ~260 nm).

The Gold Standard: A Validated RP-HPLC Method for Purity Determination

High-Performance Liquid Chromatography is the industry-standard technique for impurity analysis due to its high sensitivity, specificity, and reproducibility.[1] The following protocol is designed as a self-validating system, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5]

Causality-Driven Experimental Protocol

This method is optimized to achieve a symmetrical peak shape, adequate retention of the main component, and high resolution from potential impurities.

ParameterRecommended ConditionRationale
Instrument HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA/UV DetectorStandard equipment providing precise control and sensitive detection.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic interaction for retaining the moderately polar analyte. The length and particle size offer a good balance of resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to protonate any residual silanols on the silica backbone of the column and suppress the ionization of acidic impurities, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength for this class of compounds.
Elution Mode GradientA gradient elution (e.g., starting at 50% B and increasing to 90% B over 10-15 minutes) is initially employed to ensure that all potential impurities, with a wide range of polarities, are eluted from the column.[2] This can later be optimized to an isocratic method for routine analysis if the impurity profile is well-defined.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[6]
Detection 260 nm (or λmax determined by PDA scan)Chosen based on the typical absorbance maximum for benzamide derivatives, ensuring high sensitivity for both the main peak and related impurities.[2]
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Step-by-Step Methodology
  • Mobile Phase Preparation : Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation (e.g., 100 µg/mL) : Accurately weigh ~10 mg of 2-Bromo-5-fluoro-N-methylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution Preparation (e.g., 1000 µg/mL) : Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This higher concentration is used to ensure that low-level impurities can be accurately quantified.

  • Chromatographic Run : Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject a blank (diluent), followed by the standard solution (to establish retention time and system suitability), and then the sample solution.

  • Data Analysis : Identify the main peak in the sample chromatogram based on the retention time of the standard. Calculate the percentage purity using the area percent method, assuming all impurities have a similar response factor.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase (Aqueous & Organic) a1 Equilibrate HPLC System & Column p1->a1 p2 Prepare Standard & Sample Solutions in Diluent a2 Inject Blank, Standard, & Sample p2->a2 a1->a2 a3 Acquire Chromatographic Data (UV/PDA) a2->a3 d1 Integrate Peaks & Identify Impurities a3->d1 d2 Calculate % Purity (Area Percent) d1->d2 d3 Generate Report d2->d3

Fig. 1: General workflow for HPLC purity analysis.

Establishing Trustworthiness: Method Validation and Forced Degradation

A method is only reliable if it is validated. Validation provides experimental proof that the method is suitable for its intended purpose.[7] For a purity method, specificity is the most critical parameter, and it is established through forced degradation studies.

Forced Degradation: A Mandated Stress Test

Forced degradation studies are essential to develop stability-indicating analytical methods.[8] The goal is to intentionally degrade the sample under harsh conditions to produce potential degradation products. The HPLC method must then demonstrate that it can separate these newly formed degradants from the main peak and from each other.[9] A typical study involves exposing the analyte to the following conditions, aiming for 5-20% degradation.[10]

  • Acid Hydrolysis : 0.1 N HCl at 60 °C

  • Base Hydrolysis : 0.1 N NaOH at 60 °C

  • Oxidation : 3% H₂O₂ at room temperature

  • Thermal Degradation : Solid sample at 80 °C

  • Photolytic Degradation : Sample exposed to UV/Vis light (ICH Q1B guidelines)

Forced_Degradation cluster_stress Stress Conditions center 2-Bromo-5-fluoro-N- methylbenzamide Sample acid Acid Hydrolysis (e.g., 0.1 N HCl) center->acid base Base Hydrolysis (e.g., 0.1 N NaOH) center->base oxid Oxidation (e.g., 3% H2O2) center->oxid therm Thermal (e.g., 80°C) center->therm photo Photolytic (UV/Vis Light) center->photo analysis Analyze Stressed Samples by Validated HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis outcome Demonstrate Peak Purity & Method Specificity analysis->outcome

Fig. 2: Logic of a forced degradation study.
Key Validation Parameters

Beyond specificity, a full validation according to ICH Q2(R1) guidelines includes the following:[5]

ParameterPurposeTypical Acceptance Criteria
Linearity Confirms a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy Measures the closeness of test results to the true value (recovery).98.0% - 102.0% recovery for assay; 80.0% - 120.0% for impurities.[11]
Precision Assesses the degree of scatter between a series of measurements.RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, pH ±0.2).System suitability parameters remain within limits.

Comparative Analysis: HPLC vs. Advanced and Orthogonal Alternatives

While HPLC is a robust workhorse, it is crucial to understand its place relative to other technologies and strategies.

HPLC vs. UPLC: A Question of Speed and Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a significant evolution of HPLC. It utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures.[12][13]

FeatureHPLC (High-Performance)UPLC (Ultra-Performance)Advantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency, better resolution.
System Pressure 4000 - 6000 psi10,000 - 15,000 psiAllows for smaller particles and higher flow rates.[14]
Analysis Time 15 - 30 minutes1 - 10 minutesSignificantly higher throughput.[13]
Resolution GoodExcellentSharper, narrower peaks lead to better separation of closely eluting impurities.[15]
Sensitivity GoodHigherNarrower peaks result in greater peak height, improving detection limits.[15]
Solvent Usage HigherLower (~70-80% less)More cost-effective and environmentally friendly.[12]

When to Choose UPLC: For high-throughput screening, complex samples with many impurities, or when trace-level impurity analysis is required, UPLC offers a clear advantage.[14] However, for routine QC of a well-characterized intermediate, a validated HPLC method often remains sufficient and more widely accessible.

The Critical Role of Orthogonal Methods

Relying on a single analytical method, no matter how well validated, carries the risk of a hidden impurity co-eluting with the main peak or another impurity. An orthogonal method is a second, independent analytical technique that separates the components using a fundamentally different mechanism.[16] Its purpose is to confirm the results of the primary method and ensure no impurities are being missed.[17]

Examples of Orthogonal Approaches:

  • Different Column Chemistry : If the primary method uses a C18 column (hydrophobic interactions), an orthogonal method could use a Phenyl-Hexyl column (pi-pi interactions) or a Cyano column (dipole-dipole interactions).

  • Different Mobile Phase pH : Changing the pH can alter the ionization state of the analyte and impurities, leading to significant changes in retention and selectivity.

  • Different Chromatographic Technique : For certain impurities, techniques like Supercritical Fluid Chromatography (SFC) or Gas Chromatography (GC) can provide highly orthogonal separation.[18]

The use of orthogonal methods is a powerful strategy to build a comprehensive understanding of a sample's purity profile and is strongly encouraged by regulatory agencies.[19]

Conclusion: A Framework for Rigorous Purity Analysis

The purity analysis of 2-Bromo-5-fluoro-N-methylbenzamide is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated RP-HPLC method serves as a robust and reliable primary tool for this purpose. The causality behind each parameter—from column chemistry to mobile phase composition—must be understood to create a scientifically sound protocol.

However, true analytical excellence requires a broader perspective. The strategic implementation of forced degradation studies is non-negotiable for proving method specificity. Furthermore, an informed comparison with advanced techniques like UPLC allows for intelligent decisions on technology adoption based on throughput and sensitivity needs. Finally, the integration of orthogonal analytical methods provides the ultimate assurance of a comprehensive and accurate impurity profile. By embracing this multi-faceted approach, researchers and drug development professionals can generate data that is not only accurate but also defensible, trustworthy, and fully aligned with the stringent requirements of the pharmaceutical industry.

References

  • BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide.
  • ResearchGate.
  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Alispharm.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • Biomedical Journal of Scientific & Technical Research.
  • Pharmaguideline. Differences between HPLC and UPLC.
  • American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • International Journal of Research and Review.
  • US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • ResearchGate. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • National Institutes of Health (NIH).
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis.
  • Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • ResearchGate. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • American Pharmaceutical Review.
  • Chromatography Today.

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A Comparative Guide to the Synthetic Routes of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with high precision and efficiency is paramount. 2-Bromo-5-fluoro-N-methylbenzamide is a key building block in the development of various biologically active compounds. This guide provides an in-depth comparison of the viable synthetic routes to this versatile intermediate, offering insights into the strategic selection of methodologies based on yield, purity, scalability, and overall efficiency.

Introduction to 2-Bromo-5-fluoro-N-methylbenzamide

2-Bromo-5-fluoro-N-methylbenzamide's structural motif, featuring a halogenated phenyl ring coupled with an N-methylamide group, makes it a valuable precursor in medicinal chemistry. The bromine and fluorine substituents offer opportunities for further functionalization through cross-coupling reactions, while the amide moiety can participate in various biological interactions. The strategic synthesis of this compound is therefore a critical step in the discovery of new therapeutic agents.

Route 1: The Carboxylic Acid Amidation Pathway

The most direct and widely employed strategy for the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide proceeds through the amidation of 2-Bromo-5-fluorobenzoic acid. This route is favored for its reliability and the commercial availability of the starting materials.

Workflow for Route 1

Synthetic Route 1 cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation 2-Fluorobenzoic_acid 2-Fluorobenzoic acid Intermediate_Acid 2-Bromo-5-fluorobenzoic acid 2-Fluorobenzoic_acid->Intermediate_Acid   NBS N-Bromosuccinimide (NBS) Dichloromethane Final_Product 2-Bromo-5-fluoro-N-methylbenzamide Intermediate_Acid->Final_Product   Methylamine Methylamine (aq.) Coupling_Agents EDCI, HOBt, DIPEA DMF

Caption: Synthetic workflow for the Carboxylic Acid Amidation Pathway.

Mechanistic Insights and Experimental Rationale

Step 1: Electrophilic Bromination of 2-Fluorobenzoic Acid

The synthesis commences with the regioselective bromination of 2-fluorobenzoic acid. The fluorine atom is an ortho-, para-director; however, the carboxylic acid group is a meta-director and deactivating. The bromine is directed to the position para to the fluorine and meta to the carboxylic acid. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this electrophilic aromatic substitution. The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature to minimize side reactions.[1]

Step 2: Amide Bond Formation

The conversion of the resulting 2-bromo-5-fluorobenzoic acid to the corresponding N-methylamide is a critical step. This can be achieved through two primary methods:

  • Method A: Acyl Chloride Formation followed by Amination: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-5-fluorobenzoyl chloride is then reacted with methylamine to form the desired amide. This method is robust but involves the handling of corrosive and moisture-sensitive intermediates.

  • Method B: Direct Amidation using Coupling Agents: A more contemporary and milder approach involves the use of peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-hydroxybenzotriazole (HOBt) facilitate the direct formation of the amide bond from the carboxylic acid and methylamine.[2][3][4] This method avoids the harsh conditions associated with acyl chloride formation and generally provides high yields with good purity. A base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction.[2]

Detailed Experimental Protocol (Route 1, Method B)

Step 1: Synthesis of 2-Bromo-5-fluorobenzoic acid [1]

  • In a suitable reaction flask, dissolve 2-fluorobenzoic acid in dichloromethane.

  • Cool the solution to approximately 20°C.

  • Add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at 20-25°C for approximately 16 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC).

  • Upon completion, add water to the reaction mixture and stir for 1 hour to quench any remaining NBS and dissolve the succinimide byproduct.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 2-bromo-5-fluorobenzoic acid by recrystallization.

Step 2: Synthesis of 2-Bromo-5-fluoro-N-methylbenzamide [2]

  • To a round-bottomed flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), N,N-dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and N,N-diisopropylethylamine (DIPEA).

  • Add a 2 M aqueous solution of methylamine (5.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction for completion using HPLC or TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Alternative Synthetic Strategies

While the carboxylic acid amidation pathway is the most common, other routes have been explored, each with its own set of advantages and disadvantages.

Route 2: From 2-Bromo-5-fluorobenzotrifluoride

This route involves the synthesis of 2-bromo-5-fluorobenzotrifluoride as a key intermediate. Several patents describe the synthesis of this compound from m-fluorobenzotrifluoride through nitration, reduction, diazotization, and bromination.[5] Another approach involves the direct bromination of m-fluorobenzotrifluoride.[6]

Synthetic Route 2 Start m-Fluorobenzotrifluoride Intermediate 2-Bromo-5-fluorobenzotrifluoride Start->Intermediate Multi-step synthesis Final_Product 2-Bromo-5-fluoro-N-methylbenzamide Intermediate->Final_Product   Hydrolysis Hydrolysis (Challenging)

Caption: A conceptual and challenging alternative synthetic route.

Critique: The primary drawback of this route is the challenging conversion of the trifluoromethyl (-CF₃) group to an N-methylamide. This transformation is not a standard organic reaction and would likely require harsh conditions and multiple steps, leading to a lower overall yield and making it less practical for routine synthesis.

Comparison of Synthetic Routes

ParameterRoute 1: Carboxylic Acid AmidationRoute 2: From 2-Bromo-5-fluorobenzotrifluoride
Starting Materials 2-Fluorobenzoic acid, NBS, methylaminem-Fluorobenzotrifluoride and various reagents
Number of Steps 2Multiple steps to intermediate, plus challenging conversion
Key Reactions Electrophilic bromination, amide couplingNitration, reduction, diazotization, bromination, hydrolysis
Yield Generally highPotentially lower overall yield due to more steps
Purity Good, with standard purification techniquesMay require extensive purification
Scalability Readily scalableMay present challenges on a larger scale
Safety & Handling NBS and coupling agents require careInvolves nitrating agents and diazotization, which can be hazardous
Overall Efficiency HighLow

Conclusion

For the synthesis of 2-Bromo-5-fluoro-N-methylbenzamide, the Carboxylic Acid Amidation Pathway (Route 1) stands out as the most efficient and practical approach. Its reliance on well-established and high-yielding reactions, coupled with the commercial availability of starting materials, makes it the preferred choice for both laboratory-scale synthesis and potential industrial production. While alternative routes may be conceptually possible, they present significant synthetic challenges that diminish their practical utility. The direct amidation using modern coupling agents further enhances the appeal of Route 1 by offering a milder and more user-friendly alternative to the traditional acyl chloride method.

References

  • Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Eureka | Patsnap. The preparation method of 2-bromo-5-fluorobenzotrifluoride. [Link]

  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

  • Google Patents.
  • Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. Evolution of amide bond formation | Request PDF. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5-fluoro-N-methylbenzamide, a halogenated aromatic amide. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

The disposal of halogenated organic compounds is strictly regulated due to their potential for environmental persistence and toxicity. The core principle guiding the disposal of 2-Bromo-5-fluoro-N-methylbenzamide is its complete destruction through high-temperature incineration, a method endorsed by safety data sheets (SDS) and regulatory bodies for such chemical waste.

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with 2-Bromo-5-fluoro-N-methylbenzamide is paramount.

Hazard Profile:

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a primary barrier against accidental exposure.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

All handling of 2-Bromo-5-fluoro-N-methylbenzamide should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of 2-Bromo-5-fluoro-N-methylbenzamide. This workflow is designed to ensure that the compound is handled, stored, and ultimately disposed of in a manner that is compliant with safety and environmental regulations.

DisposalWorkflow start Start: Have 2-Bromo-5-fluoro-N-methylbenzamide Waste assess 1. Hazard Assessment & PPE start->assess Identify Waste segregate 2. Segregate Halogenated Waste assess->segregate Confirm Hazards container 3. Select Appropriate Waste Container segregate->container Isolate from Non-Halogenated Waste label 4. Label Container Clearly container->label Ensure Chemical Compatibility store 5. Secure Temporary Storage label->store Detail Contents & Hazards arrange 6. Arrange for Professional Disposal store->arrange Await Pickup in Designated Area document 7. Complete Documentation arrange->document Contact Certified Hazardous Waste Vendor end_point End: Compliant Disposal document->end_point Maintain Cradle-to-Grave Records

Caption: Disposal Decision Workflow for 2-Bromo-5-fluoro-N-methylbenzamide.

1. Waste Segregation:

The cardinal rule of chemical waste management is proper segregation. Halogenated organic waste must be kept separate from non-halogenated waste streams.[3] This is crucial because mixing can lead to dangerous reactions and complicates the disposal process, often increasing costs.

2. Container Selection and Labeling:

  • Container: Collect waste 2-Bromo-5-fluoro-N-methylbenzamide in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap to prevent the release of vapors.[3]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2-Bromo-5-fluoro-N-methylbenzamide"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant," "Harmful")

    • The date accumulation started

    • The name of the principal investigator or lab group

3. On-Site Accumulation and Storage:

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. The storage location should be cool, dry, and well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2]

4. Final Disposal Method:

The recommended and most definitive method for the disposal of 2-Bromo-5-fluoro-N-methylbenzamide is incineration .[4] This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber.[1][4] This high-temperature oxidation ensures the complete breakdown of the molecule into less harmful components. It is imperative that this process is carried out by a licensed and certified hazardous waste disposal company.[4]

Important Considerations:

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[4] In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide comprehensive guidelines for hazardous waste management.[5][6]

  • Do Not:

    • Dispose of 2-Bromo-5-fluoro-N-methylbenzamide down the drain or in regular trash.[1]

    • Allow the compound to enter soil or surface water.[1]

    • Mix with incompatible waste streams.

Spill Management:

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Wearing the appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2] The contaminated area should be thoroughly cleaned.

The Rationale Behind Incineration

The chemical structure of 2-Bromo-5-fluoro-N-methylbenzamide, with its stable aromatic ring and halogen substituents, makes it resistant to natural degradation pathways. Incineration at high temperatures provides the necessary energy to break the strong carbon-bromine and carbon-fluorine bonds, as well as the aromatic ring system. The inclusion of afterburners and scrubbers in the incineration process is critical for capturing and neutralizing potentially acidic and toxic gases, such as hydrogen bromide and hydrogen fluoride, that are formed during combustion.

While research into alternative degradation methods for halogenated compounds, such as catalytic destruction and microbial degradation, is ongoing, high-temperature incineration remains the most reliable and widely accepted method for ensuring their complete destruction.[7][8]

By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of 2-Bromo-5-fluoro-N-methylbenzamide, upholding the principles of laboratory safety and regulatory compliance.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 2-Bromo-4-fluoro-N-methylbenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-5-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is both an art and a science. The careful manipulation of molecules to forge new therapeutic candidates requires not only precision in execution but also an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 2-Bromo-5-fluoro-N-methylbenzamide, a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects both the scientist and the integrity of the research.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

A thorough understanding of the inherent risks associated with a compound is the foundation of safe laboratory practice. While a comprehensive toxicological profile for 2-Bromo-5-fluoro-N-methylbenzamide is not extensively documented in publicly available literature, data from its supplier and structurally analogous compounds provide a clear directive for cautious handling.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-5-fluoro-N-methylbenzamide is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

This profile indicates that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. The presence of bromine and fluorine moieties on the aromatic ring suggests that the compound may also pose environmental hazards and requires mindful disposal.

Table 1: Hazard Profile of 2-Bromo-5-fluoro-N-methylbenzamide and Analogs

CompoundCAS NumberKnown Hazards
2-Bromo-5-fluoro-N-methylbenzamide171426-13-4Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
4-Bromo-2-fluoro-N-methylbenzamide749927-69-3Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
2-Bromo-5-fluorobenzotrifluoride40161-55-5Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
2-Bromo-5-fluorobenzaldehyde94569-84-3Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

The causality behind these hazards lies in the chemical's reactivity. The amide linkage, coupled with the electron-withdrawing effects of the halogen substituents, can lead to interactions with biological macromolecules, causing irritation and potential toxicity upon exposure.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, a robust framework of engineering and administrative controls is paramount to minimize exposure.

Engineering Controls:

  • Fume Hood: All weighing, handling, and reactions involving 2-Bromo-5-fluoro-N-methylbenzamide in solid or solution form must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These should be readily accessible to all personnel.

  • Training: All researchers handling this compound must receive documented training on its hazards and the established SOPs.

  • Restricted Access: Designate specific areas within the laboratory for the handling and storage of 2-Bromo-5-fluoro-N-methylbenzamide.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, the appropriate selection and use of PPE is a critical final barrier. The following PPE is mandatory when handling 2-Bromo-5-fluoro-N-methylbenzamide.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance to a wide range of chemicals. Inspect gloves for any signs of degradation or puncture before and during use. For prolonged or immersive contact, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility data.
Eye Protection Chemical splash gogglesOffers a complete seal around the eyes, protecting against splashes and airborne particles. Safety glasses with side shields are not sufficient.[5]
Body Protection Chemical-resistant lab coatA lab coat made of a material resistant to chemical penetration should be worn. Ensure it is fully buttoned.
Respiratory Protection Not typically required with proper fume hood use.In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Below is a decision-making workflow for selecting appropriate PPE when handling halogenated aromatic compounds.

PPE_Selection_Workflow start Start: Handling 2-Bromo-5-fluoro-N-methylbenzamide weighing Weighing Solid Compound start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction start->reaction workup Reaction Workup/ Extraction start->workup fume_hood Work in Fume Hood? weighing->fume_hood solution_prep->fume_hood reaction->fume_hood workup->fume_hood spill Spill or Control Failure respirator Don NIOSH-Approved Respirator spill->respirator fume_hood->spill No goggles Wear Chemical Splash Goggles fume_hood->goggles Yes gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Chemical-Resistant Lab Coat gloves->lab_coat end Proceed with Caution lab_coat->end respirator->end

Caption: PPE selection workflow for handling 2-Bromo-5-fluoro-N-methylbenzamide.

Safe Handling and Operational Plans

Adherence to a meticulous, step-by-step protocol is crucial for minimizing risk during routine laboratory operations.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition. Have spill cleanup materials accessible.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of 2-Bromo-5-fluoro-N-methylbenzamide to the container, avoiding the creation of dust.

  • Dissolution: Add the solvent to the solid compound within the fume hood. Ensure the container is securely capped before mixing.

  • Reaction: Carry out the reaction in a closed system within the fume hood.

  • Post-Reaction: After the reaction is complete, quench any reactive materials as per the specific reaction protocol before proceeding with workup.

  • Decontamination: After handling, thoroughly wipe down the work area in the fume hood with an appropriate solvent. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.

Decontamination and Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation to protect the environment.

Decontamination Procedures:

  • Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as hazardous waste.

  • Work Surfaces: Decontaminate the fume hood work surface with a solvent-soaked towel. Dispose of the towel as solid hazardous waste.

Waste Disposal Plan:

All waste containing 2-Bromo-5-fluoro-N-methylbenzamide, including unused material, reaction residues, and contaminated materials, must be disposed of as halogenated organic waste .

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container. The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Solid Waste: Collect all contaminated solid waste (e.g., filter paper, gloves, paper towels) in a designated, labeled container.

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

By integrating these safety protocols into your daily laboratory workflow, you can confidently handle 2-Bromo-5-fluoro-N-methylbenzamide, ensuring the well-being of your research team and the integrity of your scientific endeavors.

References

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.[Link]

  • Chemtalk. Lab Safety Equipment & PPE.[Link]

  • American Chemistry Council. Personal Protective Equipment.[Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials.[Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.